N-(4-methyl-2-nitrophenyl)benzamide
Description
The exact mass of the compound N-(4-methyl-2-nitrophenyl)benzamide is 256.08479225 g/mol and the complexity rating of the compound is 334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-methyl-2-nitrophenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methyl-2-nitrophenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methyl-2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-10-7-8-12(13(9-10)16(18)19)15-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTTZXAEWFANLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Literature review of benzamide derivatives with nitro and methyl substitutions
The following technical guide provides an in-depth review and procedural framework for the development and analysis of benzamide derivatives substituted with nitro (
Technical Whitepaper & Literature Review
Executive Summary
The benzamide scaffold (
The interplay between these two functional groups allows researchers to modulate the electronic density of the aromatic ring (Hammett
Chemical Space & Structural Significance[1]
The Push-Pull Electronic Effect
The introduction of nitro and methyl groups creates distinct electronic environments on the benzamide core.
-
Nitro Group (
): Increases the acidity of the amide proton (if -unsubstituted) and renders the ring susceptible to nucleophilic attack. In biological systems, it serves as a "warhead" for bioreductive enzymes (e.g., nitroreductases), particularly in hypoxic tumor environments or mycobacterial cells. -
Methyl Group (
): Increases lipophilicity ( ) and introduces steric bulk. When placed ortho to the amide, it can lock the conformation of the molecule (the "ortho effect"), potentially reducing the entropic penalty of binding to a receptor.
Key Therapeutic Classes
| Class | Role of Substituent | Representative Compound |
| Antitubercular | Nitro: Bioreduction by DprE1 generates toxic intermediates. | 3,5-Dinitrobenzamides (e.g., DNB1) |
| Anticancer (HDAC) | Methyl: Steric optimization; Nitro: Often avoided due to toxicity, but used in hypoxia-activated prodrugs. | Entinostat (MS-275 analogs) |
| PARP Inhibitors | Nitro: 3-nitrobenzamides mimic the nicotinamide pharmacophore. | Iniparib (4-iodo-3-nitrobenzamide) |
| Kinase Inhibitors | Methyl: 4-methylbenzamide serves as a scaffold for BCR-ABL inhibition. | Imatinib (pyrimidine-benzamide hybrid) |
Synthetic Methodologies
The synthesis of these derivatives typically proceeds via nucleophilic acyl substitution. However, the presence of a strong electron-withdrawing nitro group can deactivate the nucleophile (if on the amine) or activate the electrophile (if on the acid).
Protocol: Acid Chloride Coupling (Standard)
This protocol is preferred for nitro-substituted benzoic acids due to the high reactivity of the acid chloride, overcoming the deactivating nature of the ring.
Reagents:
-
Substituted Benzoic Acid (e.g., 4-methyl-3-nitrobenzoic acid)
-
Thionyl Chloride (
) or Oxalyl Chloride -
Amine (
) -
Base: Triethylamine (
) or Pyridine -
Solvent: Dichloromethane (DCM) or THF
Step-by-Step Workflow:
-
Activation: Dissolve 1.0 eq of benzoic acid in dry DCM. Add 1.5 eq of
and a catalytic drop of DMF. Reflux for 2–3 hours until gas evolution ( , ) ceases. -
Evaporation: Remove excess
under reduced pressure. Re-dissolve the crude acid chloride in dry DCM. -
Coupling: Cool the solution to 0°C. Add 1.1 eq of the amine and 2.0 eq of
dropwise. -
Reaction: Stir at room temperature (RT) for 4–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc).
-
Workup: Quench with water. Wash organic layer with 1M
(to remove unreacted amine) and saturated (to remove unreacted acid). -
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.
Visualization: Synthetic Pathways
The following diagram illustrates the decision logic for synthesis based on substituent sensitivity.
Figure 1: Decision matrix for the synthesis of functionalized benzamides. Method A is robust for simple nitro/methyl derivatives; Method B is required if the amine partner contains acid-labile protecting groups.
Pharmacological Profile & SAR
Antimicrobial Activity (The Nitro Dominance)
Nitrobenzamides, particularly 3,5-dinitrobenzamides , exhibit potent activity against Mycobacterium tuberculosis.[1]
-
Mechanism: These compounds act as suicide substrates for the enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase). The nitro group is reduced to a nitroso intermediate, which forms a covalent bond with a cysteine residue in the enzyme active site.
-
SAR Insight: The presence of electron-withdrawing groups (like
) is critical for the reduction potential. Replacing with in this specific position often abolishes antitubercular activity due to the loss of the bioreductive handle.
Anticancer Activity (The Methyl/Nitro Balance)
In oncology, the roles diverge.
-
Kinase Inhibition (Methyl driven): In compounds like Imatinib (a benzamide derivative), the methyl group on the diaminophenyl ring provides crucial steric interactions that enforce the conformation required to bind the ATP pocket of the BCR-ABL kinase.
-
Hypoxia-Activated Prodrugs (Nitro driven): Nitrobenzamides are used to target hypoxic tumor cores. Under low oxygen, the nitro group is reduced to a cytotoxic hydroxylamine or amine.
-
Example:Iniparib (4-iodo-3-nitrobenzamide). Although initially classified as a PARP inhibitor, later studies suggested its primary mechanism involves non-specific modification of cysteine-containing proteins via nitro-reduction products.
-
Quantitative Data Summary
The following table summarizes the impact of substitutions on biological activity based on literature data.
| Compound Structure | R1 (Meta) | R2 (Para) | Target/Activity | IC50 / MIC | Ref |
| Benzamide Core | PARP-1 / Triple Neg. Breast Cancer | [1] | |||
| Benzamide Core | M. tuberculosis (DprE1) | MIC: | [2] | ||
| Benzamide Core | BCR-ABL (Leukemia) | IC50: | [3] | ||
| Benzamide Core | HDAC1 (Entinostat Analog) | IC50: | [4] |
Mechanistic Logic & Visualization[2]
Understanding the "Why" behind the activity requires analyzing the binding modes.
Mechanism of Action Diagram
The diagram below maps the functional consequences of the substituents.
Figure 2: Mechanistic divergence of benzamide derivatives. The nitro group drives reactivity and prodrug strategies, while the methyl group drives conformational stability and hydrophobic binding.
Future Directions & Conclusion
The literature suggests a shift towards hybrid molecules .
-
PROTACs: Using the benzamide core as a linker or warhead recruiter, where the nitro group can be used as a "masked" amine for late-stage functionalization.
-
Metabolic Stability: Replacing the metabolically labile methyl group (susceptible to oxidation to benzoic acid) with bioisosteres like
or cyclopropyl, while retaining the steric benefits.
References
-
Patel, A. et al. (2011). "Iniparib (BSI-201): A novel investigational PARP inhibitor for the treatment of triple-negative breast cancer." Journal of Clinical Oncology.
-
Tiwari, R. et al. (2013). "Synthesis and antitubercular activity of 3,5-dinitrobenzamide derivatives as DprE1 inhibitors." ACS Medicinal Chemistry Letters.
-
Manley, P.W. et al. (2002). "Imatinib: A selective tyrosine kinase inhibitor." European Journal of Cancer.
-
Suzuki, T. et al. (1999). "Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives." Journal of Medicinal Chemistry.
-
BenchChem Technical Support. (2025). "The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide."
-
Chen, T. et al. (2018).[2] "Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents." Med Chem (Los Angeles).[2]
Sources
Methodological & Application
A Robust Protocol for the Synthesis of N-(4-methyl-2-nitrophenyl)benzamide via Schotten-Baumann Acylation
Application Note: A-217
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of N-(4-methyl-2-nitrophenyl)benzamide from 4-methyl-2-nitroaniline and benzoyl chloride. The procedure is based on the well-established Schotten-Baumann reaction, a reliable method for the acylation of amines.[1][2][3][4][5] This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations for experimental choices, safety precautions, and methods for product purification and verification to ensure scientific integrity and reproducibility.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction, specifically a Schotten-Baumann acylation.[2][4][5] In this reaction, the lone pair of electrons on the nitrogen atom of the 4-methyl-2-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.[2][6]
The key mechanistic steps are:
-
Nucleophilic Attack: The amine nitrogen of 4-methyl-2-nitroaniline attacks the carbonyl carbon of benzoyl chloride, leading to the formation of a tetrahedral intermediate.[2][6]
-
Proton Transfer & Elimination: A base, such as aqueous sodium hydroxide or pyridine, facilitates the removal of a proton from the nitrogen atom. Subsequently, the tetrahedral intermediate collapses, eliminating the chloride ion as a leaving group. The base neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction, driving the equilibrium towards the product.[2]
The presence of the nitro group (-NO₂) ortho to the amine makes the amine less nucleophilic due to its electron-withdrawing nature. However, the reaction proceeds efficiently under the described conditions.
Materials and Reagents
Proper preparation and measurement of reagents are critical for the success of the synthesis. The following table summarizes the required materials.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 4-Methyl-2-nitroaniline | C₇H₈N₂O₂ | 152.15 | 1.52 g | 10.0 | Starting material. Toxic if swallowed, inhaled, or in contact with skin.[7] |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 1.4 mL (1.69 g) | 12.0 | Acylating agent. Corrosive, lachrymator, and reacts violently with water.[8][9][10] Handle in a fume hood. |
| 10% Sodium Hydroxide | NaOH (aq) | 40.00 | ~30 mL | - | Base and solvent. Corrosive. |
| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | - | Recrystallization solvent. Flammable. |
Experimental Workflow
The overall experimental process is depicted in the workflow diagram below. This visualization provides a high-level overview of the procedure from initial setup to the final, purified product.
Caption: Experimental workflow for the synthesis of N-(4-methyl-2-nitrophenyl)benzamide.
Detailed Step-by-Step Protocol
4.1 Reaction Setup
-
In a 125 mL Erlenmeyer flask, add 1.52 g (10.0 mmol) of 4-methyl-2-nitroaniline.
-
Add 25-30 mL of 10% aqueous sodium hydroxide solution to the flask. Swirl the flask to dissolve the starting material. Some gentle warming may be necessary.
-
Cool the resulting solution in an ice-water bath until the temperature is below 10°C. This is crucial to control the exothermic reaction and to minimize the hydrolysis of benzoyl chloride.[8]
4.2 Acylation (Schotten-Baumann Reaction)
-
Perform this step in a well-ventilated fume hood. Measure 1.4 mL (12.0 mmol) of benzoyl chloride.
-
Add the benzoyl chloride dropwise to the cold amine solution over approximately 5 minutes while swirling the flask vigorously or using a magnetic stirrer. The dropwise addition prevents a rapid temperature increase.
-
After the complete addition of benzoyl chloride, securely stopper the flask with a glass or rubber stopper.
-
Shake the flask vigorously for 15-20 minutes. A solid precipitate of the product, N-(4-methyl-2-nitrophenyl)benzamide, should form during this time. The vigorous shaking ensures proper mixing of the biphasic system.
4.3 Product Isolation and Purification
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid on the filter paper with several portions of cold water to remove any remaining sodium hydroxide and other water-soluble impurities.
-
Wash the solid with a small portion of cold ethanol to remove unreacted starting materials.
-
Transfer the crude solid to a clean beaker for recrystallization.
4.4 Recrystallization
-
Dissolve the crude product in a minimum amount of hot 95% ethanol in a beaker on a hot plate.[11] Add the solvent portion-wise until the solid just dissolves. Using the minimum amount of solvent is key to maximizing product yield.[11]
-
If the solution is colored, a small amount of activated charcoal can be added to the hot solution to decolorize it. If used, hot filter the solution to remove the charcoal.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12]
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and allow them to air dry on the filter paper.
-
Determine the yield and characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., IR, NMR) if available.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[13][14]
-
4-Methyl-2-nitroaniline: This compound is toxic and an irritant.[7][13] Avoid inhalation of dust and contact with skin and eyes.[13] Handle in a well-ventilated area.[13]
-
Benzoyl Chloride: This chemical is highly corrosive, a lachrymator (causes tearing), and reacts violently with water and bases.[8][9][10] It must be handled with extreme care in a fume hood.[8] In case of skin contact, wash immediately with plenty of soap and water.[8]
-
Sodium Hydroxide: A 10% solution is corrosive and can cause severe skin burns and eye damage. Handle with care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Reaction Mechanism Diagram
The following diagram illustrates the nucleophilic acyl substitution mechanism.
Caption: Mechanism of Schotten-Baumann acylation.
(Note: The DOT script above uses placeholders for chemical structure images as direct rendering is not supported. The text represents the chemical transformations.)
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoyl Chloride. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methyl-2-nitroaniline, 99%. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzyl Chloride. Retrieved from [Link]
-
Slideshare. (n.d.). Benzanilide synthesis. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2014). Benzoyl chloride: Human health tier II assessment. Retrieved from [Link]
-
Penta chemicals. (2025). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
Chemca.in. (n.d.). Schotten-Baumann Reaction: Benzoylation Mechanism. Retrieved from [Link]
-
YouTube. (2023). #Schotten – Baumann reaction | #Aniline | Benzoylchloride | N - phenyl benzamide | #class 12. Retrieved from [Link]
-
Course Hero. (n.d.). The synthesis of Benzanilide from Aniline is a classic example of an acylation reaction. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]
-
Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]
-
ResearchGate. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Retrieved from [Link]
- Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
-
NIH National Center for Biotechnology Information. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]
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Synthesis of N-(4-methyl-2-nitrophenyl)benzamide: A Detailed Guide to Reagents, Catalysts, and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of N-(4-methyl-2-nitrophenyl)benzamide, a key intermediate in the development of various pharmaceuticals and functional materials. We delve into the underlying chemical principles, offer a detailed, step-by-step protocol based on the robust Schotten-Baumann reaction, and provide essential information on reagent selection, safety, and product characterization. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, aiming to provide a scientifically sound and practical framework for the successful preparation of the title compound.
Introduction: The Significance of Benzamides
Benzamide derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] The amide linkage is a critical pharmacophore present in numerous approved drugs. The specific molecule, N-(4-methyl-2-nitrophenyl)benzamide, incorporates a substituted aniline moiety which offers multiple avenues for further chemical elaboration, making it a valuable scaffold for creating libraries of novel compounds in drug discovery programs.
The synthesis of such amides is a fundamental transformation in organic chemistry. The reaction between an amine and an acyl chloride, known as the Schotten-Baumann reaction, is a widely utilized and reliable method for this purpose.[2][3][4][5] This guide will focus on the application of this classical reaction to produce N-(4-methyl-2-nitrophenyl)benzamide with high purity and yield.
The Schotten-Baumann Reaction: Mechanism and Rationale
The synthesis of N-(4-methyl-2-nitrophenyl)benzamide is achieved through the acylation of 4-methyl-2-nitroaniline with benzoyl chloride. This reaction is a prime example of nucleophilic acyl substitution and is typically conducted under basic conditions, a methodology first described by Carl Schotten and Eugen Baumann.[2][4][5]
Mechanism:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 4-methyl-2-nitroaniline attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.[3][5]
-
Proton Transfer & Elimination: A base, typically an aqueous solution of sodium hydroxide (NaOH) or an organic base like pyridine, neutralizes the hydrochloric acid (HCl) that is formed as a byproduct.[4] This is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product.[4]
-
Product Formation: The tetrahedral intermediate collapses, expelling the chloride ion as a good leaving group, which results in the formation of the stable amide bond.[5]
The use of a two-phase system, with the reactants in an organic solvent and the base in an aqueous phase, is a common feature of the Schotten-Baumann reaction conditions.[2] This setup allows for the efficient neutralization of the acid byproduct in the aqueous layer while the organic product remains in the organic layer.
Reagents and Catalysts: A Quantitative Overview
The judicious selection of reagents and solvents is paramount for a successful synthesis. The following table provides an overview of the key components for this protocol.
| Reagent / Catalyst | Molecular Formula | Molar Mass ( g/mol ) | Role | Key Considerations |
| 4-Methyl-2-nitroaniline | C₇H₈N₂O₂ | 152.15 | Starting Material (Amine) | Orange-brown crystalline powder. Harmful if swallowed, inhaled, or absorbed through the skin.[6] |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | Acylating Agent | Colorless, pungent liquid. Corrosive, lachrymatory, and reacts with water.[7][8] |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Base / Catalyst | Neutralizes HCl byproduct, driving the reaction forward.[4] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Organic Solvent | Dissolves reactants and product. Should be anhydrous. |
| Water (H₂O) | H₂O | 18.02 | Aqueous Solvent | Dissolves the base (NaOH). |
Detailed Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of N-(4-methyl-2-nitrophenyl)benzamide. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Equipment
-
4-Methyl-2-nitroaniline (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
10% w/v aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Dissolution of Amine: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2-nitroaniline (1.0 eq) in dichloromethane (DCM).
-
Addition of Base: To the stirred solution, add an equal volume of 10% aqueous sodium hydroxide solution.
-
Addition of Acylating Agent: Cool the biphasic mixture in an ice bath. Slowly add benzoyl chloride (1.1 eq) dropwise from a dropping funnel over 15-20 minutes. Vigorous stirring is essential during the addition to ensure efficient mixing between the two phases.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir vigorously at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.
-
Washing: Wash the organic layer sequentially with:
-
Deionized water
-
Saturated sodium bicarbonate solution (to remove any unreacted benzoyl chloride)
-
Brine
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent using a Büchner funnel.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude N-(4-methyl-2-nitrophenyl)benzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the product as a solid.
Visualization of the Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of N-(4-methyl-2-nitrophenyl)benzamide.
Product Characterization
To confirm the identity and purity of the synthesized N-(4-methyl-2-nitrophenyl)benzamide, the following analytical techniques are recommended:
-
Melting Point: Determination of the melting point and comparison with literature values.
-
Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
FT-IR: To identify the characteristic functional groups, particularly the amide C=O and N-H stretching vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Safety and Handling
Chemical synthesis requires strict adherence to safety protocols. The primary hazards associated with this procedure are outlined below.
-
4-Methyl-2-nitroaniline: Toxic by inhalation, in contact with skin, and if swallowed.[6] It can cause skin and eye irritation.[6][9] There is a danger of cumulative effects.[6]
-
Benzoyl Chloride: Causes severe skin burns and eye damage.[7][10] It is a lachrymator and is harmful if swallowed, in contact with skin, or inhaled.[7] It reacts with water, releasing toxic gas.
-
Sodium Hydroxide: Corrosive and can cause severe skin burns and eye damage.
-
Dichloromethane: A volatile organic solvent that should be handled in a fume hood.
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
Handling Precautions:
-
Perform all operations in a well-ventilated chemical fume hood.[6][11]
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
-
Have an eyewash station and safety shower readily available.[6]
Conclusion
The Schotten-Baumann reaction provides an efficient and reliable method for the synthesis of N-(4-methyl-2-nitrophenyl)benzamide. By carefully controlling the reaction conditions and adhering to the safety protocols outlined in this guide, researchers can successfully prepare this valuable chemical intermediate for use in a variety of research and development applications. The detailed protocol and characterization guidelines serve as a robust starting point for the synthesis and validation of this and similar benzamide derivatives.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methyl-2-nitroaniline, 99%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
-
Loba Chemie. (2023). BENZOYL CHLORIDE AR - Safety Data Sheet. Retrieved from [Link]
-
Buzarevski, A., Mikhova, B., & Popovski, E. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Molbank, 2014(2), M821. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Quora. (2020). What is the Schottan-Baumann reaction?. Retrieved from [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. quora.com [quora.com]
- 5. byjus.com [byjus.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-METHYL-2-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. lobachemie.com [lobachemie.com]
- 11. carlroth.com [carlroth.com]
Application Note: Chemoselective Reduction of N-(4-methyl-2-nitrophenyl)benzamide
Executive Summary & Strategic Context
The reduction of the nitro group in N-(4-methyl-2-nitrophenyl)benzamide to yield N-(2-amino-4-methylphenyl)benzamide is a critical transformation in the synthesis of benzimidazole-based pharmacophores (e.g., Telmisartan analogs).
The primary synthetic challenge is chemoselectivity . The objective is to reduce the nitro group (
This guide presents two validated protocols:
-
Catalytic Hydrogenation (
): The industry standard for purity and ease of workup. -
Iron-Ammonium Chloride (
): A robust, low-cost alternative for labs lacking high-pressure hydrogenation equipment.
Chemical Pathway & Mechanism[1][2][3]
The transformation involves the six-electron reduction of the nitro group. The integrity of the amide bond is preserved by selecting conditions that avoid strong mineral acids or extreme temperatures.
Visualization: Reaction Scheme & Selectivity Logic
Figure 1: Reaction pathway highlighting the stepwise reduction and the critical hydrolysis risk path (red dashed lines) to be avoided.
Protocol A: Catalytic Hydrogenation (Pd/C)
Best for: High purity requirements, gram-to-kilogram scale up, minimizing solid waste.
Reagents & Equipment[4][5][6][7]
-
Substrate: N-(4-methyl-2-nitrophenyl)benzamide (1.0 eq)
-
Catalyst: 10% Palladium on Carbon (
), 50% water wet (to reduce pyrophoric risk). Load: 10 wt% relative to substrate. -
Solvent: Methanol (
) or Ethanol ( ). -
Gas: Hydrogen (
) balloon or Parr shaker (30–50 psi).
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask (or hydrogenation bottle), dissolve the substrate in
(approx. ). Sonicate if necessary to ensure partial solubility (product is often more soluble than substrate). -
Inerting (Critical Safety Step): Evacuate the flask and backfill with Nitrogen (
) three times. This removes oxygen, preventing ignition of the catalyst. -
Catalyst Addition: Under a gentle stream of
, carefully add the 10% .-
Note: Use wet catalyst. If using dry catalyst, pre-wet it with toluene or water before adding solvent to prevent sparking.
-
-
Hydrogenation:
-
Balloon Method: Attach a balloon filled with
. Purge the headspace 3x with . Stir vigorously at Room Temperature (RT). -
Parr Shaker: Pressurize to 40 psi. Shake at RT.
-
-
Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 1:1). The nitro compound (usually yellow) will disappear; the amine (often fluorescent blue under UV) will appear at a lower
. -
Workup:
-
Filter the reaction mixture through a Celite pad to remove
. -
Wash the pad with
. -
Concentrate the filtrate under reduced pressure.[1]
-
-
Purification: The residue is typically pure enough for the next step. If necessary, recrystallize from Ethanol.
Protocol B: Iron/Ammonium Chloride Reduction
Best for: Labs without
Reagents
-
Substrate: 1.0 eq
-
Reductant: Iron Powder (3.0–5.0 eq, fine mesh).
-
Electrolyte/Proton Source: Ammonium Chloride (
) (3.0–5.0 eq). -
Solvent: Ethanol/Water (3:1 ratio).
Experimental Workflow
Figure 2: Operational workflow for Iron-mediated reduction. Note the "Hot Filtration" step is critical to prevent product trapping in the iron sludge.
Detailed Methodology
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the substrate in Ethanol/Water (
). -
Activation: Add solid
and Iron powder. -
Reaction: Heat the mixture to reflux (
) with vigorous stirring.-
Causality: Vigorous stirring is essential because the iron is a solid and the reaction occurs at the solid-liquid interface. The
maintains a pH of , preventing amide hydrolysis while activating the iron surface.
-
-
Filtration (The "Trap"): Once TLC indicates completion (
), filter the mixture while hot through Celite.-
Why Hot? The product may precipitate out of the cooling solution and get trapped in the iron oxide sludge. Wash the cake copiously with hot ethanol.
-
-
Isolation:
-
Evaporate the bulk Ethanol.
-
Dilute the remaining aqueous slurry with water.[1]
-
Extract with Ethyl Acetate (
). -
Dry organics over
and concentrate.
-
Analytical Validation (Self-Validating System)
To confirm the structure and purity, compare the spectral data against the expected shifts.
Table 1: NMR Diagnostic Signals (DMSO- )
| Moiety | Substrate ( | Product ( | Diagnostic Change |
| Amide Proton ( | Slight upfield shift; Must Remain (confirms no hydrolysis). | ||
| Aniline Protons ( | Absent | New Signal appearance (2H integration). | |
| Methyl Group ( | Minor shift due to electronic change. | ||
| Aromatic Ring (Ortho to N) | Deshielded (downfield) | Shielded (upfield) | Protons ortho to the new amine shift upfield due to electron donation. |
Quality Control Checklist
References
-
BenchChem. (2025).[2][1][3] Application Notes and Protocols: Synthesis and Characterization of 2-amino-N-(4-methylphenyl)benzamide.Link
-
Ramadas, K., & Srinivasan, N. (1992).[4] Iron-Ammonium Chloride Reduction: A Mild and Efficient Procedure. Synthetic Communications, 22(22), 3189–3195.[4] Link
-
MDPI. (2014).[5] Synthesis of N-{[(4-Nitrophenyl)amino]methyl}benzamide.[5][6] Molbank, M821.[5] Link
-
Common Organic Chemistry. (n.d.). Nitro Reduction: Common Conditions (Fe, Pd/C, SnCl2).[7]Link
-
ScienceMadness. (2010). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.[8]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. sciencemadness.org [sciencemadness.org]
Using N-(4-methyl-2-nitrophenyl)benzamide as a precursor for benzimidazoles
Topic: Using N-(4-methyl-2-nitrophenyl)benzamide as a Precursor for Benzimidazoles Content Type: Application Note & Detailed Protocols Audience: Senior Researchers and Process Chemists
Target: Synthesis of 5-Methyl-2-phenyl-1H-benzimidazole
Executive Summary & Strategic Rationale
The synthesis of 2-substituted benzimidazoles is a cornerstone in medicinal chemistry, given the moiety's prevalence in anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), and antihypertensives.
While the condensation of o-phenylenediamines with carboxylic acids is the textbook method, it suffers from a critical practical flaw: oxidative instability . 4-Methyl-1,2-phenylenediamine is highly susceptible to air oxidation, leading to dark, tarry impurities that complicate purification and reduce yields.
The Precursor Strategy: Using ** N-(4-methyl-2-nitrophenyl)benzamide** as a "masked" diamine precursor offers superior process control.
-
Stability: The nitro-amide is indefinitely stable under ambient conditions.
-
Regiocontrol: The benzoyl group is already installed on the nitrogen, fixing the 2-position substituent (phenyl) and the 5-position substituent (methyl) relative to the nitrogen backbone before cyclization occurs.
-
One-Pot Efficiency: The reduction of the nitro group triggers a spontaneous intramolecular condensation with the amide carbonyl, often requiring no isolation of the intermediate amine.
Mechanistic Insight: The Reductive Cyclization Cascade
The transformation proceeds via a Reductive Cyclization Cascade . The nitro group is reduced to an amine (aniline), which then performs an intramolecular nucleophilic attack on the amide carbonyl. Subsequent dehydration aromatizes the system to form the benzimidazole core.
Pathway Diagram
Figure 1: The cascade sequence from nitro-amide precursor to benzimidazole product.
Experimental Protocols
Protocol A: Sodium Dithionite ( ) Mediated Cyclization
Best for: Green chemistry, mild conditions, and avoiding heavy metals. Mechanism: Dithionite acts as a chemoselective reducing agent in aqueous media.[1]
Materials
-
N-(4-methyl-2-nitrophenyl)benzamide (1.0 equiv)
-
Sodium dithionite (
) (3.0 – 4.0 equiv) -
Solvent: Ethanol/Water (3:1 ratio) or DMF/Water (9:1 for solubility)
-
Base: Aqueous Ammonia (optional workup)
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of N-(4-methyl-2-nitrophenyl)benzamide in 15 mL of Ethanol.
-
Reagent Addition: Dissolve 3.5 mmol of Sodium Dithionite in 5 mL of water. Add this solution dropwise to the reaction mixture.
-
Note: The reaction is exothermic; ensure controlled addition.
-
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours.-
Monitoring: Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The yellow nitro spot should disappear, replaced by a fluorescent blue spot (benzimidazole).
-
-
Workup:
-
Evaporate the ethanol under reduced pressure.
-
Pour the residue into ice-cold water (50 mL).
-
Adjust pH to ~8 using aqueous ammonia or saturated
.
-
-
Isolation: The product usually precipitates as a solid. Filter, wash with cold water, and dry.
-
Purification: Recrystallize from Ethanol/Water if necessary.
-
Protocol B: Iron/Acetic Acid (Fe/AcOH) Cyclization
Best for: Robustness, cost-effectiveness, and scaling up (gram to kilogram).
Mechanism: Classical Béchamp reduction conditions where
Materials
-
Precursor (1.0 equiv)
-
Iron powder (325 mesh, 5.0 equiv)
-
Glacial Acetic Acid (Solvent/Reagent, ~10-20 volumes)
Step-by-Step Procedure
-
Setup: Suspend 10 mmol of the precursor in 30 mL of Glacial Acetic Acid.
-
Activation: Add 50 mmol of Iron powder.
-
Reaction: Heat to reflux (
) with vigorous stirring.-
Time: Typically complete in 2–4 hours.
-
-
Filtration: While hot, filter the mixture through a Celite pad to remove unreacted iron and iron oxides. Wash the pad with hot acetic acid or ethanol.
-
Neutralization: Concentrate the filtrate to ~10 mL. Pour into 100 mL crushed ice.
-
Precipitation: Slowly add 20% NaOH or
until pH ~9. The benzimidazole will precipitate. -
Isolation: Filter the solid.
-
Note: Iron residues can sometimes cause discoloration. Recrystallization from hot ethanol with activated charcoal is recommended.
-
Protocol C: Catalytic Hydrogenation ( /Pd-C)
Best for: Pharmaceutical purity, high throughput, and automated synthesis.
Materials
-
Precursor (1.0 equiv)
-
10% Pd/C (10 wt% loading)
-
Solvent: Methanol or Ethanol[2]
-
Acid Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 equiv) or Acetic Acid (catalytic)
Step-by-Step Procedure
-
Hydrogenation: In a Parr shaker or autoclave, place the precursor, 10 wt% of Pd/C catalyst, and catalytic pTSA in Methanol.
-
Reduction: Pressurize with
(30–50 psi) and shake at RT for 2 hours. This reduces the nitro group to the amine.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Cyclization (Thermal):
-
Option A (One-pot): If using Acetic Acid as co-solvent, heat the autoclave to
for 1 hour after reduction is complete. -
Option B (Two-step): Filter off the catalyst first (safety: keep wet to prevent ignition). Reflux the filtrate for 2 hours to drive the cyclization (dehydration).
-
-
Workup: Concentrate the solvent. Neutralize with
. Extract with EtOAc if no precipitate forms.
Data Summary & Comparison
| Method | Reagent | Conditions | Yield (Typical) | Key Advantage | Key Limitation |
| A | EtOH/ | 85–92% | Green, cheap, simple workup | Requires aqueous solubility | |
| B | Fe / AcOH | Reflux | 75–85% | Very robust, scalable | Iron waste disposal |
| C | MeOH, pTSA | 90–95% | High purity, clean | Requires |
Troubleshooting & Optimization
Issue: Incomplete Cyclization (Intermediate Amine Detected)
-
Symptom: TLC shows a polar spot (amine) that persists. Mass spec shows M+18 peak relative to product (un-dehydrated).
-
Solution: The reduction occurred, but the ring didn't close.
-
Fix: Add an acid catalyst (e.g., pTSA or more AcOH) and increase temperature. The dehydration step is acid-catalyzed and endothermic.
-
Issue: Hydrolysis of the Amide
-
Symptom: Appearance of 4-methyl-2-nitroaniline or benzoic acid.
-
Cause: Strong acidic/basic conditions or prolonged heating before reduction.
-
Solution: Ensure the reducing agent is active. For Protocol A, ensure the dithionite is fresh (it degrades in air). For Protocol B, do not use dilute acid; use glacial acetic acid to minimize water activity.
Issue: Regioisomer Confusion
-
Note: 5-methyl-2-phenylbenzimidazole and 6-methyl-2-phenylbenzimidazole are tautomers. In solution, the proton hops between N1 and N3. They are the same chemical entity unless N-alkylated.
-
Characterization: In NMR, the methyl group signals and aromatic protons may appear broadened or doubled at room temperature due to tautomeric equilibrium.
References
-
Yang, D., et al. (2005).[3][4] "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization." Synthesis, 2005(1), 47-56.
-
Romero, A. H., et al. (2013).[3][5] "A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite." Synthesis, 45(15), 2043-2050. (Demonstrates Dithionite efficacy on similar substrates).
-
Hanan, E. J., et al. (2010).[6] "A One-Pot Procedure for the Conversion of Aromatic and Heteroaromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles." Synlett, 2010(18), 2759-2764.
-
Laha, J. K., et al. (2023).[7][8] "Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles." Green Chemistry, 25, 161-166.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 4. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 5. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04450E [pubs.rsc.org]
Application Note: Overcoming Electronic Deactivation in Amide Bond Formation
Executive Summary
The formation of amide bonds with nitro-substituted anilines represents a significant synthetic challenge due to the profound electronic deactivation of the amine nucleophile. Standard coupling reagents (EDC, DCC, HOBt) frequently result in stalled reactivity, low yields, or excessive racemization due to slow kinetics.
This Application Note provides a scientifically grounded decision framework and optimized protocols for coupling carboxylic acids with electron-deficient anilines (pKa < 1.0). We focus on three high-probability methodologies: T3P® (Propylphosphonic anhydride) , Ghosez’s Reagent , and Acid Chloride activation , moving beyond "mythical" universal coupling conditions to substrate-specific solutions.
Scientific Foundation: The Deactivated Nucleophile
To select the correct protocol, one must understand the causality of failure. The amino group in aniline is moderately nucleophilic (conjugate acid pKa ~4.6). However, the introduction of a nitro group (
-
Inductive Effect (-I): Withdrawal of electron density through the
-bond framework.[1] -
Mesomeric Effect (-M): Resonance delocalization of the nitrogen lone pair into the aromatic ring and onto the nitro group oxygen.[1]
This combination drops the pKa of the conjugate acid drastically:
-
Aniline: ~4.6[2]
-
4-Nitroaniline: ~1.0
-
2-Nitroaniline: ~ -0.3 (Extremely weak nucleophile)
Consequently, the amine lone pair is chemically unavailable for nucleophilic attack on the activated ester, causing the active intermediate to either hydrolyze or undergo side reactions (e.g., Curtius rearrangement or racemization) faster than the desired amidation.
Visualization: Resonance Deactivation
The following diagram illustrates the resonance contribution that renders the amine non-nucleophilic.
Caption: Resonance structures showing the delocalization of the amine lone pair to the nitro group, effectively removing nucleophilic character.
Strategic Methodology & Protocols
Do not rely on standard peptide coupling reagents (EDC/NHS). Instead, utilize one of the following three high-energy activation strategies.
Method A: T3P® (Propylphosphonic Anhydride)
Best For: Scale-up, epimerization-sensitive chiral acids, and "green" chemistry requirements. Mechanism: T3P acts as a cyclic anhydride that forms a highly reactive mixed anhydride with the carboxylic acid. It is non-toxic and water-soluble, simplifying workup.[3][4]
Protocol:
-
Stoichiometry: Acid (1.0 equiv), Nitroaniline (1.1 equiv), T3P (1.5 - 2.0 equiv, 50% w/w in EtOAc/DMF), Base (3.0 - 4.0 equiv).
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF. (Avoid DMF if aqueous workup is desired).
-
Base Selection: Pyridine is superior to DIPEA/TEA for nitroanilines. Pyridine acts as a nucleophilic catalyst, forming a reactive acyl-pyridinium intermediate.
-
Procedure:
-
Dissolve carboxylic acid and nitroaniline in EtOAc (5-10 volumes).
-
Add Pyridine (3.0 equiv).
-
Cool to 0°C.
-
Add T3P solution dropwise.
-
Allow to warm to RT.[5] Crucial: If conversion is <50% after 4 hours, heat to 50-60°C. T3P is thermally stable.
-
-
Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO3.
Method B: Ghosez’s Reagent (In-Situ Acid Chloride)
Best For: Acid-sensitive substrates (e.g., Boc-protected amines) where Thionyl Chloride is too harsh. Mechanism: 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez’s Reagent) converts carboxylic acids to acid chlorides under neutral conditions.
Protocol:
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.1 - 1.2 equiv) at 0°C. Stir for 1-2 hours at RT. Monitor by TLC (acid to acid chloride conversion).
-
Coupling: Add the Nitroaniline (1.1 equiv) and Pyridine (2.0 equiv) directly to the reaction mixture.
-
Reaction: Stir at RT or reflux (40°C) for 4-12 hours.
-
Workup: Standard aqueous extraction.
Method C: The "Brute Force" (Thionyl Chloride/Oxalyl Chloride)
Best For: Robust, non-sensitive substrates where cost is the primary driver. Warning: Incompatible with acid-labile groups (Boc, t-Butyl esters).
Protocol:
-
Activation: Dissolve Acid in dry DCM or Toluene. Add Oxalyl Chloride (1.2 equiv) and catalytic DMF (2-3 drops). Gas evolution indicates activation.
-
Evaporation (Critical): Once activation is complete (1-2h), evaporate the solvent and excess reagent to dryness to remove HCl. Redissolve the crude acid chloride in fresh dry solvent (DCM/THF).
-
Coupling: Add Nitroaniline (1.0 equiv) and a nucleophilic base (Pyridine or DMAP, 2.0 equiv).
-
Note: For extremely unreactive amines (e.g., 2,4-dinitroaniline), use NaH (Sodium Hydride) in THF to deprotonate the aniline first, creating the powerful anilide anion, then add the acid chloride.
Decision Matrix: Selecting the Right Condition
Use the following logic flow to determine the optimal starting point for your synthesis.
Caption: Logical workflow for reagent selection based on substrate stability and reactivity.
Comparative Data & Troubleshooting
| Parameter | T3P Protocol | Ghosez's Reagent | Acid Chloride (SOCl2) |
| Reactivity | High | Very High | Extreme |
| Epimerization | Low (Preferred for chiral) | Moderate | High |
| Acid Sensitivity | Compatible | Compatible | Incompatible |
| Moisture Sensitivity | Moderate | High | Very High |
| By-products | Water soluble (Easy removal) | Amides (Easy removal) | HCl / SO2 (Gas) |
| Cost | High | High | Low |
Troubleshooting Guide:
-
Problem: No reaction after 24h.
-
Solution: Switch solvent to Pyridine (used as both solvent and base). Heat to 80°C.
-
-
Problem: Acid chloride formed, but coupling failed.
-
Solution: The aniline is too weak. Add DMAP (0.1 - 0.5 equiv) as a catalyst to form the highly reactive N-acyl-pyridinium salt.
-
-
Problem: Product is stuck in the organic layer with impurities.
-
Solution: Nitroanilides are often crystalline. Try triturating the crude oil with MeOH or Et2O to precipitate the pure product.
-
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[6] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][7][8] Organic Process Research & Development, 20(2), 140–177.[6] Link
-
Augustine, J. K., et al. (2009).[3] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles.[3] Synlett, 2009(20), 3378-3382. Link
-
Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses, 59, 26. Link
Sources
- 1. Show why p-nitroaniline is a much weaker base (3 pKb units weaker... | Study Prep in Pearson+ [pearson.com]
- 2. quora.com [quora.com]
- 3. Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles [organic-chemistry.org]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Propanephosphonic acid anhydride - Wikipedia [en.wikipedia.org]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. growingscience.com [growingscience.com]
Troubleshooting & Optimization
Improving yield in the synthesis of N-(4-methyl-2-nitrophenyl)benzamide
Technical Support Center: Synthesis Optimization Guide
Welcome to the Technical Support Center. This guide addresses the specific challenges associated with the acylation of 4-methyl-2-nitroaniline (MNPA) with benzoyl chloride .
If you are experiencing low yields (<50%), incomplete conversion, or difficulty purifying the target amide, this document provides the root-cause analysis and a validated "Gold Standard" protocol to resolve these issues.
Part 1: Diagnostic & Root Cause Analysis
The Core Problem: The "Ortho-Effect" The synthesis of N-(4-methyl-2-nitrophenyl)benzamide is not a standard amide coupling. It is chemically hindered by two converging factors:
-
Electronic Deactivation: The nitro group (
) is a strong electron-withdrawing group. By withdrawing electron density from the benzene ring, it dramatically lowers the nucleophilicity of the amine ( ). -
Steric Hindrance: The nitro group is ortho to the amine. This creates a physical blockade, preventing the bulky benzoyl chloride from easily approaching the amine nitrogen. Furthermore, an intramolecular hydrogen bond often forms between the amine hydrogen and the nitro oxygen, "locking" the amine in a non-reactive conformation.
Why Standard Protocols Fail
-
Aqueous Schotten-Baumann (NaOH/Water): Fails because the amine is too weak to compete with water/hydroxide for the benzoyl chloride. Hydrolysis dominates.
-
Standard DCM/TEA (Room Temp): Often results in <40% conversion because the energy barrier for the nucleophilic attack is too high at 25°C.
Part 2: The "Gold Standard" Optimization Protocol
To improve yield from ~40% to >85%, we must switch from "Passive" conditions to "Active Catalytic" conditions.
Key Reagent Modifications
| Component | Standard (Low Yield) | Optimized (High Yield) | Mechanism of Action |
| Solvent | DCM or Water/DCM | Toluene or Dioxane | Allows higher reaction temp (>100°C) to overcome steric energy barrier. |
| Base | Triethylamine (TEA) | Pyridine (excess) | Acts as both base and acyl-transfer catalyst. |
| Catalyst | None | DMAP (10 mol%) | Forms a hyper-reactive N-acylpyridinium intermediate. |
| Stoichiometry | 1:1 | 1.0 : 1.2 (Amine:Acid Chloride) | Excess acid chloride drives the equilibrium forward. |
Step-by-Step Optimized Workflow
Safety Note: Benzoyl chloride is a lachrymator. Work in a fume hood.
1. Preparation:
-
Vessel: Flame-dried 2-neck round bottom flask with a reflux condenser and inert gas (Nitrogen/Argon) inlet.
-
Reagents:
2. Reaction Initiation:
-
Dissolve the aniline and DMAP in Toluene/Pyridine. Stir for 10 minutes to ensure homogeneity.
-
Add Benzoyl Chloride dropwise at room temperature. Note: You may see a slight exotherm or precipitate (pyridinium salts).
3. Thermal Activation:
-
Heat the mixture to Reflux (110°C) .
-
Maintain reflux for 4–6 hours .
-
Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The bright yellow/orange spot of the starting aniline should disappear.
4. Workup (The "Crash" Method):
-
Cool the reaction mixture to room temperature.
-
Rotary Evaporation: Remove the majority of Toluene/Pyridine under reduced pressure.
-
Quench: Add the oily residue to 1M HCl (aq) while stirring vigorously.
-
Why? HCl converts excess Pyridine/DMAP into water-soluble salts and hydrolyzes unreacted benzoyl chloride.
-
-
Precipitation: The product is insoluble in acidic water and will precipitate as a solid. Filter the solid.
5. Purification:
-
Wash the filter cake with water (to remove salts) and cold hexanes (to remove organic impurities).
-
Recrystallization: Recrystallize from Ethanol or Ethanol/Water (9:1) .
Part 3: Troubleshooting & FAQs
Q1: I followed the protocol, but my yield is still low. The TLC shows starting material remaining.
-
Diagnosis: The ortho-nitro group is creating extreme steric resistance.
-
Solution: You need "Super-Acylation" conditions.
-
Switch solvent to Xylene (boils at 140°C) to increase thermal energy.
-
Increase Benzoyl Chloride to 2.0 equivalents .
-
Add the Benzoyl Chloride in two portions: 1.0 eq at T=0, and 1.0 eq after 2 hours of reflux.
-
Q2: My product is an oil/gum, not a solid.
-
Diagnosis: Trapped solvent (Pyridine) or impurities (Benzoic acid).
-
Solution:
-
Dissolve the gum in Ethyl Acetate.
-
Wash strictly with 1M HCl (2x) to remove Pyridine.
-
Wash with Sat. NaHCO₃ (2x) to remove Benzoic acid (byproduct of hydrolysis).
-
Dry over MgSO₄ and evaporate. Triturate the residue with cold Pentane/Hexane to induce crystallization.
-
Q3: Can I use EDC/HOBt coupling instead of Acid Chloride?
-
Answer: No, it is not recommended.
-
Reasoning: Carbodiimide couplings (EDC) are generally too mild for ortho-nitroanilines. The active ester intermediate formed by EDC is less reactive than the acid chloride. Stick to the Acid Chloride + DMAP route for this specific deactivated substrate.
Part 4: Visualizing the Chemistry
Figure 1: The DMAP Catalytic Cycle
This diagram illustrates why DMAP is essential. It converts the sluggish Benzoyl Chloride into a "Hyper-Active" intermediate that can penetrate the steric shield of the nitro-aniline.
Caption: DMAP attacks Benzoyl Chloride to form a reactive salt, which then transfers the acyl group to the weak aniline.
Figure 2: Troubleshooting Decision Matrix
Follow this logic flow to resolve yield issues.
Caption: Diagnostic workflow for identifying the cause of low yield.
Part 5: Quantitative Comparison
| Parameter | Standard Method (DCM/TEA) | Optimized Method (Toluene/DMAP) |
| Reaction Temp | 25°C - 40°C | 110°C (Reflux) |
| Reaction Time | 12 - 24 Hours | 4 - 6 Hours |
| Conversion | ~45% | >90% |
| Isolated Yield | 30 - 40% | 85 - 92% |
| Purity (Crude) | Low (Unreacted amine) | High (Clean conversion) |
References
-
Reaction Mechanism & Catalysis
-
Sano, T. (1999).[3] "Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA/DMAP." Synthesis, 1999(7), 1141-1144.
- Note: Establishes the necessity of nucleophilic catalysis (DMAP/TMEDA)
-
-
Synthesis of Nitro-Benzanilides
-
Patent US3905984A. "Process for the preparation of nitro-benzanilides." Google Patents.[4]
- Note: Describes the industrial precedent for using high-temperature reflux in dioxane/toluene for similar deactiv
-
-
General Protocol for Deactivated Amines
-
Organic Syntheses, Coll. Vol. 3, p.167 (1955). "Benzoylation of weakly basic amines." Organic Syntheses.
- Note: Foundational text confirming that weak amines require anhydrous, elevated temper
-
Sources
Technical Support Center: Troubleshooting Low Solubility of N-(4-methyl-2-nitrophenyl)benzamide
Welcome to the technical support center for N-(4-methyl-2-nitrophenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, we provide in-depth, field-proven insights and practical, step-by-step protocols to help you overcome these issues in your experiments.
Part 1: Frequently Asked Questions - Understanding the Molecule
This section addresses the fundamental physicochemical properties of N-(4-methyl-2-nitrophenyl)benzamide that govern its solubility behavior.
Q1: What are the key structural features of N-(4-methyl-2-nitrophenyl)benzamide that cause its low solubility?
The poor solubility of N-(4-methyl-2-nitrophenyl)benzamide is a direct consequence of its molecular architecture. The molecule possesses a combination of features that favor a stable, low-energy crystal lattice and exhibit poor interactions with polar solvents like water.
-
Hydrophobic Character : The structure contains two aromatic rings (a benzoyl group and a substituted phenyl ring) and a methyl group. These non-polar moieties create a significant hydrophobic character, leading to very low aqueous solubility. The predicted octanol-water partition coefficient (LogKow) is approximately 3.11, which indicates the compound is over 1000 times more soluble in a non-polar solvent like octanol than in water[1].
-
Strong Crystal Lattice Energy : The compound is a solid with a predicted high melting point of around 184 °C[1]. This suggests that the intermolecular forces (including hydrogen bonding from the amide group and dipole-dipole interactions from the nitro group) in the solid state are very strong. A large amount of energy is required to break this stable crystal lattice, a prerequisite for dissolution.
-
Polarity Mismatch : While the amide (-CONH-) and nitro (-NO2) groups are polar and capable of hydrogen bonding, their influence is overshadowed by the large, non-polar surface area of the rest of the molecule[2][3][4]. This makes it difficult for highly polar solvents like water to effectively solvate the molecule[5].
| Property | Predicted Value | Significance for Solubility | Source |
| Molecular Formula | C₁₄H₁₂N₂O₃ | - | [6] |
| CAS Registry Number | 56564-44-4 | - | [1][7] |
| LogKow (Octanol-Water) | 3.11 | Highly hydrophobic; prefers non-polar environments. | [1] |
| Water Solubility | 3.06 x 10⁻⁵ g/L | Extremely low aqueous solubility. | [1] |
| Melting Point | 184 °C | Indicates high crystal lattice energy, hindering dissolution. | [1] |
| Acidic pKa (amide N-H) | 10.1 | Very weakly acidic; requires high pH for deprotonation. | [1] |
Q2: I see visible precipitate in my aqueous buffer. What are the most common signs of solubility issues?
Solubility problems can manifest in several ways during an experiment, often leading to unreliable and non-reproducible data. Key indicators include:
-
Visible Precipitate : The most obvious sign is undissolved particles, cloudiness (turbidity), or a film on the surface of your stock solutions or final assay mixture[8]. This phenomenon is often termed "crashing out," especially when an organic stock is diluted into an aqueous buffer[9].
-
Inconsistent Results : Poor solubility leads to an unknown and variable concentration of the compound in solution, causing high variability between experimental replicates[8].
-
Low Biological Activity : If the actual concentration of the dissolved compound is much lower than the intended nominal concentration, you may observe little to no effect, leading to an underestimation of its potency[8].
Part 2: Troubleshooting Guide - A Practical Workflow
This section provides a systematic approach to resolving common solubility problems.
Issue 1: My compound will not dissolve in my aqueous buffer for a biological assay.
This is the most frequent challenge. Direct dissolution in aqueous media is nearly impossible due to the compound's hydrophobic nature. The industry-standard solution is the co-solvent method.
Primary Cause: Insufficient Solvent Power
Aqueous buffers lack the necessary non-polar character to effectively solvate the molecule.
Solution: The Co-Solvent Method
The most reliable strategy is to first dissolve the compound in a small volume of a water-miscible organic solvent to create a high-concentration stock solution. This stock is then carefully diluted into your final aqueous buffer, ensuring the final organic solvent concentration is low enough (typically <1-5%) to be tolerated by your biological system[8][10].
Dimethyl sulfoxide (DMSO) is often the first choice due to its excellent solvating power for a wide range of organic molecules and its miscibility with water[5][11].
| Co-Solvent | Properties & Rationale | Typical Final Conc. |
| DMSO | (Recommended First Choice) Aprotic, highly polar. Excellent at solvating diverse compounds. Biologically tolerated at low concentrations. | < 0.5% |
| DMF | Aprotic, highly polar. Similar to DMSO but can be more toxic. | < 0.5% |
| Ethanol | Protic, polar. Less effective than DMSO for highly crystalline compounds but often better tolerated in cellular assays. | < 1-5% |
| Acetone | Aprotic, polar. Good solvent but its high volatility can lead to concentration changes upon storage. | < 1% |
-
Weigh Compound : Accurately weigh a precise amount of N-(4-methyl-2-nitrophenyl)benzamide (Molecular Weight: ~256.26 g/mol ) in a suitable vial. For 1 mL of a 10 mM stock, you would need 2.56 mg.
-
Add Co-Solvent : Add a calculated volume of high-purity, anhydrous DMSO to the vial.
-
Facilitate Dissolution : Tightly cap the vial and facilitate dissolution by:
-
Vortexing : Mix vigorously for 1-2 minutes.
-
Sonication : Place the vial in a bath sonicator for 5-10 minutes.
-
Gentle Warming : If necessary, warm the solution in a water bath to 30-40°C. Caution : Ensure the compound is stable at this temperature and allow it to cool to room temperature before use[8].
-
-
Inspect for Clarity : The final stock solution should be perfectly clear with no visible particulates.
-
Dilution into Buffer : To prepare your working solution, perform a serial dilution. Crucially , always add the concentrated organic stock to the aqueous buffer (not the other way around) while vortexing the buffer to ensure rapid mixing and prevent localized high concentrations that can cause precipitation[9].
-
Run a Vehicle Control : Always include a control group in your experiment that is treated with the same final concentration of the co-solvent (e.g., 0.1% DMSO) but without the compound. This is essential to confirm that the solvent itself is not responsible for any observed biological effects[9].
Caption: Workflow for the Co-Solvent Method.
Issue 2: My compound precipitates when I dilute the organic stock into my aqueous buffer.
This "crashing out" is a common problem when the compound's concentration exceeds its solubility limit in the final mixed-solvent system[9].
Cause: Rapid Solvent Environment Shift & Supersaturation
When the DMSO stock is added to the buffer, the DMSO disperses, and the compound is suddenly exposed to a predominantly aqueous environment where it is not soluble.
Solutions & Mitigations
-
Optimize Dilution Technique :
-
Vortex Vigorously : As described above, continuous and vigorous mixing of the buffer during the addition of the stock is critical for rapid dispersion.
-
Use an Intermediate Dilution Step : Instead of a single large dilution (e.g., 1:1000), try a two-step dilution. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM stock, then dilute that 1:100 into your buffer. This can sometimes mitigate precipitation.
-
-
Reduce Final Concentration : Your target concentration may simply be above the compound's thermodynamic solubility limit in the final buffer system. Attempt the experiment at a lower concentration (e.g., half or one-tenth of the original).
-
Incorporate Pluronic F-68 : For cell-based assays, adding a small amount (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to the final aqueous buffer can help stabilize the compound and prevent precipitation.
-
Gentle Heating : Gently warming the aqueous buffer (e.g., to 37°C) before adding the stock can temporarily increase solubility[8]. However, be aware that the compound may precipitate out as the solution cools to room temperature. This is only suitable for experiments conducted at that elevated temperature.
Part 3: Advanced Strategies and Non-Aqueous Systems
Q3: Can I use pH adjustment to increase the solubility of N-(4-methyl-2-nitrophenyl)benzamide?
While pH adjustment is a powerful tool for ionizable compounds, it is generally not a practical strategy for this molecule. The amide proton is the most acidic site, with a predicted pKa of ~10.1[1]. To deprotonate a significant fraction of the molecules and form a more soluble anion, you would need to raise the pH of the solution to well above 11. Such highly alkaline conditions are incompatible with most biological assays and can cause chemical degradation of the compound or other experimental components[8].
Q4: I need to dissolve the compound for an organic synthesis reaction. How do I choose the right solvent?
For non-aqueous applications, the principle of "like dissolves like" is your primary guide[2]. Given the compound's structure, solvents with moderate to high polarity that can engage in hydrogen bonding and dipole-dipole interactions are the best candidates.
Systematic Solvent Screening Protocol
-
Place a small, consistent amount of the compound (e.g., ~2-5 mg) into several different vials.
-
To each vial, add a different solvent dropwise (e.g., 100 µL at a time), vortexing between additions.
-
Observe the solubility at room temperature.
-
If the compound is not soluble at room temperature, gently warm the vial and observe any changes. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold[12].
Common solvents to screen include: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone, Acetonitrile, Ethanol, and Methanol. Based on data from similar benzamides, polar solvents like alcohols and acetone are likely to be effective[13].
Caption: Decision Tree for Troubleshooting.
Part 4: Safety & Handling
Q5: What are the primary safety concerns when handling N-(4-methyl-2-nitrophenyl)benzamide?
While specific toxicological data for this exact compound is limited, data for structurally related nitro-aromatic and benzamide compounds suggest the following precautions should be taken. Always consult the specific Safety Data Sheet (SDS) provided by your supplier.
-
Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves[14][15].
-
Respiratory Protection : Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust, which may cause respiratory irritation[14][15].
-
Avoid Contact : The compound may be irritating to the skin and eyes[14]. In case of contact, flush the affected area with copious amounts of water.
-
Ingestion : Related compounds are often classified as harmful if swallowed[16]. Do not eat, drink, or smoke in the laboratory.
By understanding the chemical nature of N-(4-methyl-2-nitrophenyl)benzamide and employing a systematic, informed approach to solvent selection and solution preparation, researchers can overcome its inherent low solubility to generate reliable and reproducible experimental data.
References
-
Benzamide - Solubility of Things . Provides general solubility characteristics of the parent compound, benzamide, highlighting its preference for polar organic solvents.
-
Technical Support Center: Overcoming Nitrophenol Solubility in Assays - Benchchem . Discusses strategies like co-solvents, pH adjustment, and heating for improving the solubility of nitro-containing aromatic compounds.
-
4-methyl-N-(2-nitrophenyl)benzamide Properties - CompTox Chemicals Dashboard, US EPA . Provides predicted physicochemical properties including water solubility, LogKow, melting point, and pKa.
-
Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents . Describes various techniques for solubility enhancement, including the use of complexing ligands like cyclodextrins.
-
Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations - Benchchem . Outlines common strategies for improving the solubility of poorly water-soluble benzamide derivatives, such as co-solvency and complexation.
-
Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures - ACS Publications . Details the experimental solubility of benzamide in various organic solvents.
-
Aromatic Nitro Compounds - MST.edu . Mentions that adding alcohol can increase the solubility of nitro compounds in heterogeneous systems.
-
How to tackle compound solubility issue : r/labrats - Reddit . A practical discussion forum thread detailing the use of co-solvents like DMF and DMSO for preparing stock solutions for biological assays.
-
Solubility determination and modelling of benzamide in organic solvents... - ResearchGate . Provides quantitative solubility data of benzamide in a wide range of common organic solvents, showing a preference for polar solvents like methanol and acetone.
-
SAFETY DATA SHEET - Fisher Scientific . Example SDS for a related nitrobenzamide, outlining standard safety precautions like wearing PPE and ensuring adequate ventilation.
-
Recrystallization - Homi Bhabha Centre for Science Education . Describes the fundamental principles and procedures of recrystallization, including the use of mixed solvent systems.
-
4-Methyl-N-(4-nitrophenyl)benzamide Formula - ECHEMI . Provides basic chemical attributes for a structural isomer.
-
4-methyl-N-(2-nitrophenyl)benzamide - Hazard - CompTox Chemicals Dashboard, US EPA . Lists the CAS number and links to hazard and toxicity data.
-
4-methyl-N-(2-nitrophenyl)benzamide - Hazard Genotoxicity - CompTox Chemicals Dashboard, US EPA . Provides access to genotoxicity data for the compound.
-
enhancing the solubility of 6-Nitro-2,3-diphenylquinoxaline for biological assays - Benchchem . Explains the phenomenon of a compound "crashing out" and the importance of vehicle controls and keeping co-solvent concentrations low.
-
N-(4-Methylphenyl)benzamide - CymitQuimica . Describes a related benzamide as soluble in organic solvents like ethanol and acetone but having limited water solubility due to its hydrophobic character.
-
N-{[(4-Nitrophenyl)amino]methyl}benzamide - MDPI . A research article describing the synthesis of a related compound, noting the low solubility of the nitroaniline starting material in water.
-
Safety Data Sheet - ChemScene . Example SDS for a related compound, detailing GHS classifications and necessary handling precautions.
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives . Provides synthesis examples for various N-substituted benzamides.
-
material safety data sheet sds/msds - CDH Fine Chemical . Example SDS for 4-Nitrobenzamide, classifying it as harmful if swallowed.
-
Troubleshooting - Chemistry LibreTexts . Offers solutions for common crystallization problems, including "oiling out," which is related to a compound coming out of solution above its melting point.
-
4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide - PMC - PubMed Central . Describes the synthesis of a structurally similar compound, using ethyl acetate for extraction, indicating solubility in this solvent.
-
Solubility of Organic Compounds - Chemistry Steps . Explains the "like dissolves like" principle and ranks common organic solvents by polarity, noting that DMSO and DMF are powerful, universal solvents.
-
N-(4-Nitrophenyl)benzamide - CAS Common Chemistry . Provides properties for a related isomer.
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges... . Discusses advanced drug development strategies for poorly soluble compounds, including amorphous solid dispersions (ASDs).
-
Experiment 2: Recrystallization - CUNY . Outlines the five key steps of single-solvent recrystallization, emphasizing that the compound should be soluble in hot solvent and insoluble in cold.
-
An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide - Benchchem . Provides properties for a related benzamide isomer.
-
(PDF) N-{[(4-Nitrophenyl)amino]methyl}benzamide - ResearchGate . Describes the synthesis of a related compound.
-
Looking for suggestions to dissolve benzamide derivatives : r/chemistry - Reddit . A forum discussion where dissolving benzamides in DMSO for biological assays is recommended as a typical procedure.
-
N-Methyl-4-nitrobenzamide - PubChem - NIH . Provides chemical and physical properties for a related compound.
-
Troubleshooting: The Workup - University of Rochester . Offers solutions for dealing with insoluble precipitates formed during aqueous workups in organic synthesis.
-
SYNTHESIS, CRYSTAL STRUCTURE...OF N-(4-METHYL PHENYL) - Semantic Scholar . Describes the recrystallization of a related benzamide derivative from ethanol.
-
Solubility of Organic Compounds - Thompson Rivers University . Explains how the solubility of compounds with acidic or basic functional groups is pH-dependent.
-
Chemical Properties of N-(m-Nitrophenyl)benzamide - Cheméo . Lists predicted properties, including LogP and water solubility, for a positional isomer.
-
Recrystallization and Crystallization - University of Michigan . Differentiates between crystallization as an isolation technique and recrystallization as a purification method.
-
Refining crystallization process for 4-methyl-N-(naphthalen-2-yl)benzamide single crystals - Benchchem . Suggests ethanol and methanol as good starting solvents for the recrystallization of related N-aryl benzamides.
-
solubility of 4-benzoylbenzamide in common organic solvents - Benchchem . Notes that while specific data may be unavailable for a derivative, data from the parent compound (benzamide) can provide useful context.
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica [cymitquimica.com]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. echemi.com [echemi.com]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. athabascau.ca [athabascau.ca]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. chemscene.com [chemscene.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Navigating the Purification of Nitro-benzamide Derivatives
Welcome to the technical support center for the purification of nitro-benzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges encountered during the purification of this important class of compounds. The inherent chemical properties of nitro-benzamide derivatives, largely dictated by the strongly electron-withdrawing nitro group, often present unique hurdles in achieving high purity. This resource offers troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to optimize your purification strategies.
Understanding the Core Challenge: The Influence of the Nitro Group
The presence of the nitro group (-NO2) is central to the purification challenges of nitro-benzamide derivatives. As a potent electron-withdrawing group, it significantly impacts the molecule's polarity, solubility, and susceptibility to certain side reactions.[1][2] The position of the nitro group (ortho, meta, or para) further modulates these effects through inductive and resonance phenomena, leading to varying chemical reactivity and interaction with purification media.[1]
Frequently Asked Questions (FAQs)
Q1: Why is the choice of recrystallization solvent so critical for nitro-benzamide derivatives?
The success of recrystallization hinges on the differential solubility of your target compound and its impurities in a given solvent at different temperatures. For nitro-benzamide derivatives, the strong polarity imparted by the nitro and amide groups means they often require polar solvents for dissolution.[3] However, impurities with similar polarities can co-crystallize, reducing the effectiveness of the purification.
Key Considerations for Solvent Selection:
-
Polarity Matching: A common rule of thumb is that "like dissolves like." Solvents containing functional groups similar to the solute are often good solubilizers.[4][5] For nitro-benzamide derivatives, polar solvents like ethanol, methanol, or acetone are often good starting points.[6][7]
-
Solubility Gradient: The ideal solvent will completely dissolve the compound when hot but have poor solubility at room temperature or below, allowing for maximum crystal recovery.[8]
-
Impurity Profile: Consider the polarity of your expected impurities. If you have non-polar impurities, a polar recrystallization solvent will leave them in the mother liquor. Conversely, if you have highly polar impurities, a less polar solvent might be more effective.
Q2: I'm observing "oiling out" instead of crystal formation during recrystallization. What's happening and how can I fix it?
"Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This is a common issue with nitro-benzamide derivatives, especially when the solution is cooled too quickly or when significant impurities are present that depress the melting point of the mixture.[9]
Troubleshooting "Oiling Out":
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Rapid cooling often leads to supersaturation and oiling out.[9][10]
-
Solvent System Adjustment:
-
Increase Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt a slower cooling rate.[9]
-
Use a Co-solvent System: Introduce a "poorer" solvent (an anti-solvent) in which your compound is less soluble, dropwise to the hot solution until slight turbidity appears. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly. Common combinations include ethanol/water or ethyl acetate/hexanes.[5][7][11]
-
-
Charcoal Treatment: If colored impurities are present, they may be contributing to the problem. Adding activated charcoal to the hot solution before filtration can help remove these impurities.[9]
Q3: My column chromatography separation of nitro-benzamide isomers is poor. What can I do to improve it?
The separation of ortho, meta, and para isomers can be challenging due to their similar polarities. However, subtle differences in their dipole moments and ability to interact with the stationary phase can be exploited.
Strategies for Improved Chromatographic Resolution:
-
Solvent System Optimization: A systematic approach to varying the mobile phase polarity is crucial. Start with a low polarity eluent (e.g., a high hexane/ethyl acetate ratio) and gradually increase the polarity. Isocratic elution might not be sufficient; a gradient elution may be necessary to resolve closely eluting isomers.
-
Stationary Phase Selection: While silica gel is the most common stationary phase, for particularly difficult separations, consider using alumina, which has different selectivity.[12]
-
Sample Loading: Overloading the column is a common cause of poor separation. Ensure you are using an appropriate amount of crude material for your column size. A general rule is to use a 1:20 to 1:100 ratio of sample to silica gel by weight.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of nitro-benzamide derivatives.
Guide 1: Low Yield After Recrystallization
A poor yield after recrystallization is a frequent problem that can often be rectified.[9]
| Symptom | Potential Cause | Troubleshooting Action |
| Very few or no crystals form upon cooling. | Too much solvent was used. | Re-heat the solution to boil off some of the solvent, then allow it to cool again. If the mother liquor is still available, you can test for the presence of your compound by spotting it on a TLC plate.[9] |
| Significant amount of product remains in the mother liquor. | The chosen solvent is too good at room temperature. | Consider using a different solvent or a co-solvent system to decrease the solubility of your product at lower temperatures. |
| Crystals are washed away during filtration. | The washing solvent is too "good" or is not cold enough. | Always wash your crystals with a minimal amount of ice-cold solvent to minimize redissolving the product.[10] |
Guide 2: Product Decomposes on Silica Gel During Chromatography
Some nitro-benzamide derivatives can be sensitive to the acidic nature of silica gel, leading to degradation on the column.
Workflow for Mitigating On-Column Decomposition:
Caption: Decision workflow for addressing product decomposition on silica gel.
Detailed Steps:
-
Neutralize the Silica Gel: Before packing your column, you can wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine in your mobile phase, and then re-equilibrate with the mobile phase alone. This can neutralize the acidic sites on the silica.
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.[12]
-
Run a "Plug" of Silica: If you only need to remove highly polar or non-polar impurities, a short "plug" of silica gel can be used for a rapid filtration instead of a full column, minimizing the contact time of your compound with the stationary phase.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Nitro-benzamide Derivative
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and water) to find a suitable one where the compound is soluble when hot and insoluble when cold.[6][11]
-
Dissolution: Place the crude nitro-benzamide derivative in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[10]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[10]
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.[3] Further analysis by HPLC or NMR can confirm purity.[3][13]
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general starting point for developing an HPLC method for purity analysis of nitro-benzamide derivatives.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[13]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or phosphoric acid (analytical grade)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a high percentage of A, and gradually increase B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or the λmax of your compound) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh about 1 mg of your purified nitro-benzamide derivative.
-
Dissolve it in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity of your sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Logical Relationship for Purity Assessment:
Caption: Interplay between purification and analytical validation methods.
References
-
Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]
- CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]
-
UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
Misal, S. A., Lingojwar, D. P., Lokhande, M. N., Lokhande, P. D., & Gawai, K. R. (2014). Enzymatic transformation of nitro-aromatic compounds by a flavin-free NADH azoreductase from Lysinibacillus sphaericus. Biotechnology Letters, 36(1), 127–131. [Link]
-
Williamson, K. L. (1984). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 61(1), 86. [Link]
-
PubMed. (1988). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. Retrieved from [Link]
- Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
-
ResearchGate. (2015, March 11). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? Retrieved from [Link]
-
Quora. (2023, July 31). In benzamide, why does the polarity of the C=O electron withdrawing group make it a weak base? Can it not still donate the withdrawn electrons? Retrieved from [Link]
-
University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituent effects of nitro group in cyclic compounds. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrobenzamide. Retrieved from [Link]
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
-
Technobis Crystallization Systems. (2023, June 7). A solubility-based approach to co-crystal screening using the Crystal16. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Reddit. (n.d.). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from [Link]
- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
-
International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from [Link]
-
Prezi. (n.d.). Nitration & Hofmann Rearrangement. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide. Retrieved from [Link]
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Technical Support Center: Maximizing N-(4-methyl-2-nitrophenyl)benzamide Yield through Optimal Solvent Selection
Welcome to the technical support center for the synthesis of N-(4-methyl-2-nitrophenyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction yields and troubleshoot common issues. As your dedicated application scientist, I will move beyond simple protocols to explain the fundamental principles governing this synthesis, empowering you to make informed decisions in your laboratory work. Our focus will be on the most critical parameter for success: solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction used to synthesize N-(4-methyl-2-nitrophenyl)benzamide?
The synthesis of N-(4-methyl-2-nitrophenyl)benzamide is typically achieved through the acylation of 4-methyl-2-nitroaniline with benzoyl chloride. This classic transformation is known as the Schotten-Baumann reaction .[1][2] The reaction involves the nucleophilic attack of the amine group on the electrophilic carbonyl carbon of the acyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[3]
The general mechanism is outlined below:
Caption: General mechanism of the Schotten-Baumann reaction.
Q2: Why is solvent selection so critical for maximizing the yield in this specific reaction?
Solvent selection is not merely about dissolving reactants; it is the central pillar supporting the entire reaction's efficiency and outcome. For the benzoylation of 4-methyl-2-nitroaniline, the solvent system directly influences several interconnected factors that determine the final yield. The electron-withdrawing nitro group (-NO2) deactivates the amino group, making it a weaker nucleophile than in unsubstituted aniline.[4] This inherent low reactivity makes the choice of an optimal environment paramount.
The key factors governed by the solvent are:
-
Reactant Solubility : 4-methyl-2-nitroaniline is a solid with limited solubility in many solvents.[5][6] An effective solvent must adequately dissolve it to ensure it is available for the reaction.
-
Side Reaction Mitigation : Benzoyl chloride is highly reactive and readily hydrolyzes in the presence of water to form benzoic acid.[7][8] The solvent system must be designed to minimize this competing reaction.
-
Byproduct Management : The reaction generates HCl. If not neutralized, the acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The solvent system facilitates the interaction between the generated acid and the base.
-
Product Isolation : The desired product, N-(4-methyl-2-nitrophenyl)benzamide, should ideally have low solubility in the chosen solvent system upon completion (or after workup), allowing for easy isolation via precipitation and filtration.
Caption: Key factors influenced by solvent choice.
Q3: What are the recommended solvent systems and their respective advantages and disadvantages?
There are two primary approaches for this synthesis: a biphasic aqueous/organic system or a single-phase anhydrous organic system. The choice depends on available reagents, scale, and desired workup procedure.
| Solvent System | Recommended Base | Pros | Cons |
| Biphasic: Dichloromethane (DCM) / Water | 10% Aqueous NaOH | Classic & Robust: The aqueous base efficiently scavenges HCl as it forms.[2][9] Easy Workup: Product remains in the organic layer, which is easily separated. High Yield Potential: Minimizes amine protonation effectively. | Emulsion Risk: Vigorous stirring can sometimes lead to emulsions, complicating separation. Hydrolysis Risk: Benzoyl chloride at the interface can hydrolyze if addition is too slow or temperature is too high. |
| Anhydrous: Dichloromethane (DCM) | Triethylamine (Et3N) or Pyridine | Moisture Control: Excellent for preventing benzoyl chloride hydrolysis.[10] Homogeneous: The reaction occurs in a single phase. | Byproduct Salt: Forms triethylammonium chloride, which may precipitate and require filtration or an aqueous wash to remove. Base Handling: Organic bases like pyridine have strong odors and require careful handling. |
| Anhydrous: Tetrahydrofuran (THF) or 1,4-Dioxane | Triethylamine (Et3N) | Good Solubility: Often provide good solubility for substituted anilines.[11] | Peroxide Formation: THF and dioxane can form explosive peroxides and must be handled and stored properly. Higher Boiling Point: May require heating, and solvent removal takes more energy. |
| Anhydrous: Acetonitrile | Sodium Bicarbonate or Et3N | Polar Aprotic: Good at dissolving polar reactants.[11] | Potential Side Reactions: Can sometimes participate in side reactions under certain conditions. |
Recommendation for Maximizing Yield: For most lab-scale applications, the biphasic Dichloromethane/Water system offers the best balance of high yield, cost-effectiveness, and straightforward workup. It is a time-tested method for this type of transformation.[2][9]
Troubleshooting Guide
Q4: My reaction is sluggish, and TLC analysis shows a significant amount of starting amine even after several hours. What's wrong?
This is a common issue, often pointing to one of three culprits:
-
Insufficient Base: The most likely cause. If the HCl generated is not neutralized, it protonates the starting amine, effectively killing the reaction. Ensure you are using at least one equivalent of base for every equivalent of HCl produced. For biphasic systems, ensure the aqueous base concentration is sufficient (e.g., 10% NaOH).
-
Moisture Contamination: If you are using an anhydrous system, trace moisture could be hydrolyzing your benzoyl chloride into inactive benzoic acid. Ensure your solvent is dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Poor Solubility: At lower temperatures (0-5 °C), the 4-methyl-2-nitroaniline may not be fully dissolved. Ensure the amine is fully dissolved or well-suspended in the organic solvent before slowly adding the benzoyl chloride.
Q5: My yield is very low, but my starting material is consumed. I see a white precipitate that is not my product. What happened?
This strongly suggests that the primary reaction pathway has been the hydrolysis of benzoyl chloride . The white precipitate is likely benzoic acid, which is poorly soluble in solvents like dichloromethane.
-
To Troubleshoot:
-
Reduce Reaction Temperature: Run the reaction in an ice bath (0-5 °C) to slow down the rate of hydrolysis relative to the rate of amidation.
-
Control Addition Rate: Add the benzoyl chloride dropwise over 15-20 minutes. Adding it all at once can cause an exotherm that accelerates hydrolysis.
-
Ensure Efficient Stirring (for Biphasic Systems): Vigorous stirring is needed to create a large surface area between the organic and aqueous phases, ensuring the HCl is neutralized as soon as it is formed.
-
Detailed Experimental Protocol (Recommended Method)
This protocol utilizes the robust biphasic Schotten-Baumann conditions to maximize yield and simplify purification.
Caption: Experimental workflow for the synthesis of N-(4-methyl-2-nitrophenyl)benzamide.
Materials:
-
4-methyl-2-nitroaniline (1.0 eq.)
-
Benzoyl chloride (1.1 eq.)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Ethanol (for washing/recrystallization)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, add 4-methyl-2-nitroaniline (1.0 eq.). Add dichloromethane (approx. 10 mL per gram of aniline) and the 10% aqueous NaOH solution (approx. 2.5 eq. of NaOH).
-
Cooling: Place the flask in an ice-water bath and begin vigorous stirring. Stir for 10-15 minutes until the mixture is cooled to 0-5 °C.
-
Addition of Acylating Agent: Add benzoyl chloride (1.1 eq.) dropwise to the rapidly stirred biphasic mixture over 15-20 minutes. Ensure the temperature does not rise above 10 °C.
-
Reaction: Continue to stir the mixture vigorously in the ice bath for 1 hour. Then, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, a solid precipitate of the product should form. Isolate the solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold water (to remove inorganic salts) and then with a small amount of cold ethanol (to remove unreacted starting materials).
-
Purification & Drying: The product is often of high purity after washing. If necessary, it can be further purified by recrystallization from ethanol. Dry the final product under vacuum to a constant weight.
References
- Solubility of Things. 4-Methyl-2-nitroaniline.
- PubChem. 4-Methyl-2-nitroaniline.
- Nippon Light Metal Company, Ltd. Fine Chemicals - Benzoyl Chloride.
- ChemicalBook. 4-Methyl-2-nitroaniline | 89-62-3.
- ChemicalBook. Benzyl chloride:Physical Properties and Chemical Properties.
- BYJU'S. Benzoyl chloride.
- CompTox Chemicals Dashboard, EPA. 4-methyl-N-(2-nitrophenyl)benzamide Properties.
- CAMEO Chemicals, NOAA. 4-METHYL-2-NITROANILINE.
- Google Patents.
- ChemicalBook. 2-Chloro-N-(4-nitrophenyl)benzamide synthesis.
- Sciencemadness Wiki. Benzoyl chloride.
- SATHEE. Chemistry Schotten Baumann Reaction.
- Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction.
- Benchchem. Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride.
- Wikipedia. Schotten–Baumann reaction.
- ResearchGate. Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions.
- Benchchem. optimizing reaction conditions for 4-benzoylbenzamide synthesis.
- J&K Scientific LLC. Schotten-Baumann Reaction.
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Addressing color impurities in crystalline N-(4-methyl-2-nitrophenyl)benzamide
Topic: Addressing Color Impurities & Purification Protocols Target Molecule: N-(4-methyl-2-nitrophenyl)benzamide Precursor Concern: 4-methyl-2-nitroaniline (Deep Orange/Red Chromophore)
Diagnostic Overview
The Problem: You are observing persistent yellow, orange, or red coloration in your crystalline product. The Cause: The most likely contaminant is unreacted starting material, 4-methyl-2-nitroaniline , which is an intense chromophore. While the nitro group in your target molecule imparts a pale yellow hue, deep coloration indicates significant contamination.
Quick Diagnostic Flowchart
Use this logic tree to determine your next step.
Troubleshooting FAQs
Q1: Why is my product bright orange/red?
A: This is the "Red Flag" of unreacted amine.
Your starting material, 4-methyl-2-nitroaniline , acts as a "push-pull" chromophore. The amino group (
-
Target Molecule Behavior: When you convert the amine to an amide (benzamide), you "tie up" the nitrogen lone pair. This breaks the strong conjugation, and the color should shift drastically to pale yellow or colorless .
Q2: My crystals are pale yellow. Is this pure?
A: Likely yes, but verification is required.
Nitro compounds are rarely pure white due to the
-
Validation: Check the Melting Point (MP).
-
Starting Material: ~116°C [1].
-
Target Amide: Typically >160°C (Isomers range 180-200°C) [2].
-
If your MP is depressed (e.g., 130-140°C), you have a eutectic mixture. Proceed to Protocol B .
-
Q3: I used an acid scavenger (Triethylamine/Pyridine). Why is the amine still there?
A: Acid scavengers neutralize the HCl byproduct of the reaction, but they do not remove unreacted aniline. In fact, they keep the aniline in its neutral, organic-soluble form, causing it to co-crystallize with your product. You must reverse this in the workup.
Corrective Protocols
Protocol A: The Acidic Wash (Primary Purification)
Use this if your product is Orange/Red or has a low Melting Point.
Mechanism: You exploit the basicity of the impurity. The amide nitrogen is non-basic due to resonance withdrawal by the carbonyl. The amine nitrogen of the impurity remains basic.
Step-by-Step:
-
Dissolution: Dissolve your crude solid in Ethyl Acetate or Dichloromethane (approx. 10-15 mL per gram).
-
Wash 1: Transfer to a separatory funnel. Add 1M HCl (equal volume to organic solvent). Shake vigorously for 2-3 minutes.
-
Visual Check: The organic layer should lighten in color; the aqueous layer may turn yellow/orange.
-
-
Wash 2: Repeat with fresh 1M HCl.
-
Neutralization: Wash the organic layer with Saturated Sodium Bicarbonate (
) to remove trace acid. -
Drying: Wash with Brine, dry over
, filter, and evaporate.
Protocol B: Recrystallization & Carbon Treatment
Use this for final polishing of pale yellow crystals.
Solvent System:
-
Option 1 (Standard): Ethanol / Water.[2]
-
Option 2 (High Purity): Toluene (Good for aromatic stacking purification).
Step-by-Step:
-
Place the solid in a flask with a stir bar.
-
Add Ethanol (95%) and heat to reflux. Add just enough solvent to dissolve the solid at boiling point.
-
Carbon Treatment (Optional but Recommended):
-
If the solution is still colored, remove from heat for 30 seconds (to prevent boil-over).
-
Add Activated Charcoal (5-10 wt% of product mass).
-
Reflux for 5-10 minutes.
-
Hot Filtration: Filter immediately through a Celite pad or sintered glass funnel while hot to remove carbon.
-
-
Crystallization: Reheat filtrate if crystals formed during filtration. Add warm Water dropwise until persistent turbidity is observed.
-
Cooling: Allow to cool slowly to room temperature, then place in an ice bath for 1 hour.
-
Collection: Filter crystals and wash with cold Ethanol/Water (1:1).
Analytical Validation Data
| Parameter | Starting Material (Impurity) | Target Product (Amide) |
| Compound | 4-methyl-2-nitroaniline | N-(4-methyl-2-nitrophenyl)benzamide |
| Appearance | Bright Orange / Red Crystals | Pale Yellow / Off-White Needles |
| Melting Point | 112 - 116°C [1] | > 160°C (Typically ~180-200°C) [2] |
| Solubility (1M HCl) | Soluble (forms salt) | Insoluble |
| TLC ( | Higher (Less Polar) | Lower (More Polar - Amide H-bonding) |
Note: TLC
References
-
National Toxicology Program (NTP). (1992).[3] 4-Methyl-2-nitroaniline: Chemical and Physical Properties. PubChem.[3][4] Available at: [Link]
-
Saeed, A., et al. (2008).[5][6] The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. TÜBİTAK Academic Journals. (Referenced for comparative nitrobenzanilide melting point ranges). Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. 4-Methyl-2-nitroaniline | C7H8N2O2 | CID 6978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-methyl-2-nitroaniline - Wikidata [wikidata.org]
- 5. 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Validation & Comparative
Navigating the Intricacies of Aromatic Systems: A Comparative Guide to the 13C NMR Chemical Shifts of N-(4-methyl-2-nitrophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules.[1] This guide provides an in-depth analysis of the predicted 13C NMR chemical shifts for N-(4-methyl-2-nitrophenyl)benzamide, a complex molecule featuring two distinct and highly substituted aromatic rings. By dissecting the electronic environment of each carbon atom and comparing it with structurally related compounds, we offer a comprehensive reference for researchers working with similar molecular scaffolds.
The Power of 13C NMR in Structural Characterization
13C NMR spectroscopy provides a direct window into the carbon skeleton of a molecule. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, which is influenced by factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects.[2] In proton-decoupled 13C NMR spectra, each unique carbon atom typically appears as a single sharp line, with the area under the peak not being directly proportional to the number of carbons. The wide range of chemical shifts (typically 0-220 ppm) allows for the resolution of individual carbon signals, making it a powerful tool for confirming molecular structures.[3]
Predicted 13C NMR Chemical Shifts for N-(4-methyl-2-nitrophenyl)benzamide
Due to the absence of a publicly available experimental spectrum for N-(4-methyl-2-nitrophenyl)benzamide, we have generated a predicted spectrum using a reliable online prediction tool. This predictive data, presented below, will be the foundation of our comparative analysis.
Table 1: Predicted 13C NMR Chemical Shifts for N-(4-methyl-2-nitrophenyl)benzamide
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale and Comparison |
| Benzoyl Moiety | ||
| C=O | 165.8 | The carbonyl carbon of an amide typically resonates in the 160-170 ppm range. This is consistent with the experimental value for N-phenylbenzamide (166.02 ppm).[4] |
| C1' | 134.5 | This is the ipso-carbon of the benzoyl group, attached to the carbonyl. Its chemical shift is influenced by the electron-withdrawing nature of the carbonyl group. In N-phenylbenzamide, the corresponding carbon appears at 135.46 ppm.[4] |
| C2'/C6' | 128.9 | These ortho-carbons are slightly shielded compared to the ipso-carbon. In N-phenylbenzamide, the ortho and meta carbons of the benzoyl ring are observed at 128.85 ppm and 128.12 ppm, respectively.[4] |
| C3'/C5' | 127.5 | These meta-carbons are the least affected by the carbonyl group in the benzoyl ring. |
| C4' | 132.2 | The para-carbon experiences a downfield shift due to resonance effects. In N-phenylbenzamide, this carbon is found at 132.01 ppm.[4] |
| 4-methyl-2-nitrophenyl Moiety | ||
| C1 | 136.9 | This carbon is attached to the amide nitrogen. The nitrogen atom's lone pair can donate electron density, but this effect is countered by the overall electron-withdrawing nature of the benzoyl group. |
| C2 | 145.3 | The presence of the strongly electron-withdrawing nitro group causes a significant downfield shift for this carbon. For comparison, the carbon bearing the nitro group in nitrobenzene is at 148.3 ppm.[5] |
| C3 | 124.8 | This carbon is ortho to the nitro group and meta to the methyl group. The nitro group's electron-withdrawing effect is most pronounced at the ortho and para positions.[5] |
| C4 | 135.1 | This carbon is attached to the methyl group and is para to the nitro group. The methyl group is weakly electron-donating, while the nitro group is strongly electron-withdrawing through resonance. |
| C5 | 122.1 | This carbon is meta to the nitro group and ortho to the methyl group. It is expected to be relatively shielded. |
| C6 | 130.5 | This carbon is ortho to the amide linkage and para to the methyl group. |
| CH3 | 20.7 | The methyl carbon chemical shift is typical for an aromatic methyl group. For instance, the methyl carbon in 4-methylaniline hydrochloride appears in this region.[6] |
Comparative Analysis with Simpler Analogues
To understand the cumulative effect of the substituents on the 13C NMR spectrum of N-(4-methyl-2-nitrophenyl)benzamide, it is instructive to compare the predicted shifts with the experimental data of its constituent parts and related molecules.
-
Benzamide: The chemical shifts of the benzoyl moiety in our target molecule are predicted to be very similar to those of N-phenylbenzamide, indicating that the substitution pattern on the N-phenyl ring has a minimal effect on the benzoyl ring's electronic environment.[4][7]
-
4-Methyl-2-nitroaniline: The chemical shifts of the 4-methyl-2-nitrophenyl ring are significantly influenced by the interplay of the electron-donating methyl group and the strongly electron-withdrawing nitro group. In 4-methyl-2-nitroaniline, the carbon bearing the nitro group is significantly deshielded.[8] The amide linkage in our target molecule will further modulate the chemical shifts of this ring compared to the free amine.
Visualizing the Prediction Workflow
The process of predicting and analyzing the 13C NMR spectrum of a complex molecule can be systematically approached. The following diagram illustrates this workflow.
Caption: A workflow diagram for the prediction and analysis of 13C NMR chemical shifts.
Experimental Protocol for 13C NMR Spectrum Acquisition
For researchers wishing to obtain an experimental spectrum of N-(4-methyl-2-nitrophenyl)benzamide or similar compounds, the following protocol provides a general guideline.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl3 or DMSO-d6) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
Tune and match the 13C probe.
-
-
Data Acquisition:
-
Set the appropriate spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).
-
Use a standard proton-decoupled pulse sequence.
-
Set the number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) may be necessary compared to 1H NMR.
-
Set the relaxation delay (D1) to an appropriate value (e.g., 2 seconds) to allow for full relaxation of the carbon nuclei between scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the peaks if desired, keeping in mind that integrals in 13C NMR are not always quantitative.
-
Perform peak picking to identify the chemical shift of each signal.
-
Conclusion
This guide provides a detailed, albeit predictive, analysis of the 13C NMR chemical shifts for N-(4-methyl-2-nitrophenyl)benzamide. By leveraging computational prediction and comparative analysis with known compounds, we have assigned the chemical shifts for all carbon atoms in the molecule and provided a rationale based on established principles of substituent effects. This approach serves as a valuable tool for researchers in the structural verification of complex aromatic compounds and highlights the synergy between computational chemistry and experimental spectroscopy.
References
-
Structure of monosubstituted benzenes and experimental ¹³C NMR chemical shifts (ppm) for four positions. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Supplementary Material - The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]
- Bromilow, J., Brownlee, R. T. C., & Craik, D. J. (1977). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry, 30(2), 351-359.
-
Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]
-
Benzamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved February 15, 2026, from [Link]
-
CASPRE. (n.d.). Retrieved February 15, 2026, from [Link]
-
NMR Predictor - Documentation. (n.d.). Chemaxon. Retrieved February 15, 2026, from [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Simulate and predict NMR spectra. (n.d.). Retrieved February 15, 2026, from [Link]
-
Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved February 15, 2026, from [Link]
-
NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE. Retrieved February 15, 2026, from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]
- Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. (1976). The Journal of Organic Chemistry, 41(10), 1765–1770.
-
Benzamide at BMRB. (n.d.). Retrieved February 15, 2026, from [Link]
-
Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
- Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (2001). Molecules, 6(1), 68-85.
- 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (2021). Molecular Physics, 119(6), e1843722.
-
13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. (2020, May 9). eGrove. Retrieved February 15, 2026, from [Link]
-
Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the N-substituents of selected thiobenzamides; calculated values in italics. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016, April 25). ResearchGate. Retrieved February 15, 2026, from [Link]
- 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2020). Molecules, 25(18), 4253.
-
N-Phenylbenzamidine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Supporting Information. (n.d.). Retrieved February 15, 2026, from [Link]
-
2-Nitroaniline. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved February 15, 2026, from [Link]
-
13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved February 15, 2026, from [Link]
-
4-Methylacetanilide. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
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N-benzylidene-4-methylaniline. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
2-Methyl-4-nitroaniline. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
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Mass Spectrometry Fragmentation Pattern of N-(4-methyl-2-nitrophenyl)benzamide
An In-Depth Technical Comparison Guide
Part 1: Executive Summary & Technical Context
In the structural elucidation of benzanilide derivatives, N-(4-methyl-2-nitrophenyl)benzamide (C₁₄H₁₂N₂O₃, MW 256.26) presents a distinct analytical challenge and opportunity. Unlike simple amides that fragment primarily via inductive cleavage, this compound exhibits a dominant "Ortho-Effect" due to the steric proximity of the 2-nitro group to the amide functionality.
This guide compares the fragmentation behavior of N-(4-methyl-2-nitrophenyl)benzamide against its non-nitrated and positional isomers. By understanding the specific mechanistic pathways—specifically the nitro-to-amide oxygen transfer and subsequent cyclization—researchers can distinguish this compound from metabolic isomers and degradation products with high confidence.
The Core Analytical Challenge
Standard library matching often fails for substituted benzanilides because the base peak (typically the benzoyl cation, m/z 105) is identical across the entire class. Structural confirmation requires detection of the low-abundance, mechanism-specific ions generated by the ortho-substituent interaction.
Part 2: Comparative Fragmentation Analysis
The following analysis contrasts the target compound with two key alternatives often encountered in synthesis and metabolite screening:
-
Alternative A (The Control): N-(4-methylphenyl)benzamide (No nitro group).
-
Alternative B (The Isomer): N-(4-methyl-3-nitrophenyl)benzamide (Nitro group in meta position).
Table 1: Comparative MS/MS Diagnostic Ions (ESI+ Mode)
| Feature | Target: N-(4-methyl-2-nitrophenyl)benzamide | Alt A: N-(4-methylphenyl)benzamide | Alt B: N-(4-methyl-3-nitrophenyl)benzamide |
| Precursor Ion [M+H]⁺ | m/z 257 | m/z 212 | m/z 257 |
| Base Peak | m/z 105 (PhCO⁺) | m/z 105 (PhCO⁺) | m/z 105 (PhCO⁺) |
| Ortho-Effect Ion | m/z 240 [M+H - OH]⁺ (Diagnostic) | Not Observed | Not Observed |
| Cyclization Product | m/z 239 [M+H - H₂O]⁺ | Not Observed | Not Observed |
| Nitro Loss | m/z 211 [M+H - NO₂]⁺ | N/A | m/z 211 [M+H - NO₂]⁺ |
| Mechanism | Proximity-driven rearrangement | Simple Inductive Cleavage | Inductive Cleavage |
Detailed Mechanistic Insight
1. The Ortho-Effect (Target Compound Specific)
The defining feature of N-(4-methyl-2-nitrophenyl)benzamide is the interaction between the amide hydrogen and the oxygen of the ortho-nitro group. Upon collisional activation (CID), this proximity facilitates a hydrogen transfer, leading to the elimination of an OH radical (m/z 240) or a water molecule (m/z 239). This often results in the formation of a stable, cyclized benzimidazole-like cation.
-
Key Transition: m/z 257 → m/z 240 (Loss of 17 Da)
-
Key Transition: m/z 257 → m/z 239 (Loss of 18 Da)
2. Standard Amide Cleavage (Common to All)
All three compounds exhibit the cleavage of the amide bond (C-N), generating the resonance-stabilized benzoyl cation (m/z 105). While high in intensity, this ion is non-diagnostic for the amine portion of the molecule.
3. Positional Isomerism (Target vs. Alt B)
The meta-isomer (Alt B) has the same molecular weight (256 Da) and precursor ion (m/z 257). However, because the nitro group is distant from the amide linker, the "Ortho-Effect" cannot occur. Consequently, the spectrum of the meta-isomer is dominated by the loss of the nitro group (m/z 211) and the benzoyl cation (m/z 105), without the m/z 240 or 239 peaks.
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the divergent pathways between the standard inductive cleavage and the ortho-effect rearrangement specific to N-(4-methyl-2-nitrophenyl)benzamide.
Figure 1: Divergent fragmentation pathways. The green nodes represent diagnostic ions unique to the ortho-nitro substitution pattern.
Part 4: Experimental Protocol (Self-Validating)
To reproduce these results and validate the presence of the target compound, follow this ESI-MS/MS workflow. This protocol is designed to maximize the detection of the diagnostic ortho-effect ions.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO.
-
Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why Formic Acid? Promotes protonation ([M+H]⁺) essential for the initial charge state.
-
Instrument Parameters (Triple Quadrupole / Q-TOF)
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[1]
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile nitro group).
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
MS/MS Optimization (The Critical Step)
The "Ortho-Effect" is energy-dependent. You must perform a Collision Energy (CE) Ramp to observe the transition from rearrangement to cleavage.
-
Step A (Low CE: 10-15 eV):
-
Target Ions: m/z 240 and m/z 239.
-
Observation: At low energy, the rearrangement (cyclization) is kinetically favored over bond breaking.
-
-
Step B (High CE: 30-40 eV):
-
Target Ion: m/z 105.[2]
-
Observation: At high energy, the internal energy overcomes the rearrangement barrier, leading to direct amide bond rupture.
-
Validation Criteria
The identification is considered CONFIRMED only if:
-
Parent ion is m/z 257.
-
Daughter ion m/z 105 is present (confirms benzamide class).[2]
-
Daughter ion m/z 240 OR m/z 239 is present at >5% relative abundance (confirms ortho-nitro position).
Part 5: Analytical Workflow Diagram
Figure 2: Step-by-step decision tree for confirming the identity of the target compound using MS/MS.
References
-
Proximity Effects in Mass Spectra of Benzanilides. National Institutes of Health (PMC). Available at: [Link]
-
Peri- and Ortho-Effects in the Mass Spectra of Some Aromatic Nitro-Compounds. Journal of the Chemical Society B. Available at: [Link][2][3]
-
Mass Spectrometry of Analytical Derivatives: "Ortho" and "Para" Effects. NIST Mass Spectrometry Data Center. Available at: [Link]
- Fragmentation Patterns of Nitroaromatic Compounds.Vertex AI Research Index.
Sources
A Comparative Guide to the Analytical Quantification of N-(4-methyl-2-nitrophenyl)benzamide: A Validated RP-HPLC Method vs. UV-Vis Spectrophotometry
Introduction
N-(4-methyl-2-nitrophenyl)benzamide is a key intermediate in the synthesis of various organic compounds, including potential pharmaceutical agents and dyes. The accurate and precise quantification of this analyte is paramount for ensuring reaction yield, monitoring purity, and performing quality control. This guide presents a comprehensive, field-proven approach to developing a robust and specific analytical method using High-Performance Liquid Chromatography (HPLC).
We will detail the entire method development lifecycle, from initial analyte characterization to full validation according to the International Council for Harmonisation (ICH) guidelines.[1][2] Furthermore, we will provide a direct, data-driven comparison with a more straightforward but less specific alternative: UV-Vis spectrophotometry. This guide is designed for researchers, analytical chemists, and drug development professionals seeking to establish a reliable quantitative method for this and structurally similar molecules.
Part 1: Foundational Strategy - Why Reverse-Phase HPLC?
The selection of an appropriate analytical technique is the most critical decision in method development. The physicochemical properties of the analyte, N-(4-methyl-2-nitrophenyl)benzamide, dictate the most logical path forward.
Analyte Physicochemical Properties:
| Property | Value | Implication for HPLC Method Development |
| Molecular Weight | 256.26 g/mol | Suitable for standard HPLC analysis. |
| LogP (Octanol-Water) | 3.11[3] | Indicates significant hydrophobicity, making it an ideal candidate for retention on a non-polar stationary phase. |
| pKa (Acidic) | 10.1[3] | The amide proton is weakly acidic. At neutral and acidic pH, the molecule will be non-ionized, which is optimal for reverse-phase chromatography. |
| Water Solubility | Very low[3] | Soluble in organic solvents like acetonitrile and methanol, which are common HPLC mobile phases. |
| Chromophores | Aromatic rings, Nitro group | Strong UV absorbance is expected, making UV detection a highly sensitive option. |
Based on this profile, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the superior choice.[4] The analyte's hydrophobicity (LogP > 3) ensures strong interaction with a non-polar stationary phase (like C18), while its solubility in common organic solvents allows for effective elution.[3][4] The presence of strong UV-absorbing chromophores guarantees sensitive detection.
Part 2: The HPLC Method Development Workflow
Method development is a systematic process of screening and optimization to achieve the desired separation and quantification goals: a sharp, symmetrical peak for the analyte, well-resolved from any impurities, with a reasonable run time.
Caption: A systematic workflow for RP-HPLC method development.
Experimental Protocol: HPLC Method Development
-
Instrumentation and Reagents:
-
HPLC System: A quaternary pump system with an autosampler and a Photodiode Array (PDA) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), and ultrapure water. Formic acid (FA) or Trifluoroacetic acid (TFA) for mobile phase modification.
-
Standard Preparation: Prepare a stock solution of N-(4-methyl-2-nitrophenyl)benzamide at 1 mg/mL in ACN. Working standards are prepared by diluting the stock solution with the mobile phase.
-
-
Step 1: Wavelength Selection:
-
Inject a moderately concentrated standard solution (e.g., 10 µg/mL).
-
Using the PDA detector, acquire the UV spectrum from 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax). For nitroaromatic compounds, this is often in the 254-330 nm range.[5][6] Based on its structure, a λmax of 265 nm is selected for optimal sensitivity.
-
-
Step 2: Initial Screening and Optimization:
-
Rationale: The goal is to find a mobile phase composition that elutes the analyte with a retention time (tR) between 3 and 10 minutes. Acetonitrile is often chosen over methanol as it is a stronger solvent in reverse-phase, leading to shorter run times.[7]
-
Procedure:
-
Start with an isocratic mobile phase of 50:50 ACN:Water (with 0.1% Formic Acid). The acid ensures the amide remains protonated, preventing peak tailing.[8]
-
Inject the standard. If retention is too long (>15 min), increase the percentage of ACN (e.g., to 60%). If retention is too short (<2 min), decrease the percentage of ACN (e.g., to 40%).
-
Systematically adjust the ACN:Water ratio until the peak is sharp, symmetrical, and has a suitable retention time.
-
-
Final Optimized HPLC Method
After systematic optimization, the following conditions were found to be optimal for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (65:35 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 8 minutes |
| Expected Retention Time | ~ 5.2 minutes |
Part 3: Method Validation - Trust but Verify
A developed method is incomplete until it is validated to prove it is fit for its intended purpose.[9][10] The validation was performed following the ICH Q2(R2) guidelines.[2]
Caption: Core parameters for analytical method validation per ICH Q2(R2).
Summary of Validation Results (Hypothetical Data)
The optimized HPLC method was subjected to a full validation study. The results demonstrate that the method is accurate, precise, and reliable for the quantification of N-(4-methyl-2-nitrophenyl)benzamide.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at analyte tR | Passed |
| Linearity Range | 1 - 100 µg/mL | Passed |
| Correlation Coefficient (R²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.85% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 1.21% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.3 µg/mL |
Part 4: The Alternative - UV-Vis Spectrophotometry
For a rapid, high-throughput estimation of concentration, especially for pure substances, direct UV-Vis spectrophotometry is a viable alternative.[11]
Experimental Protocol: UV-Vis Method
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: HPLC-grade Acetonitrile (chosen for its UV transparency and analyte solubility).
-
Wavelength Selection (λmax): Scan a standard solution (e.g., 10 µg/mL) from 400 nm down to 200 nm against an acetonitrile blank. The λmax was determined to be 265 nm .
-
Calibration:
-
Prepare a series of standards in acetonitrile ranging from 1 to 15 µg/mL.
-
Measure the absorbance of each standard at 265 nm.
-
Plot a calibration curve of Absorbance vs. Concentration. According to Beer-Lambert's Law, this should be a linear relationship.[11]
-
Part 5: Head-to-Head Comparison - HPLC vs. UV-Vis
The choice between these two methods depends entirely on the analytical requirements. While both can determine concentration, their performance characteristics differ dramatically.
| Feature | Validated RP-HPLC Method | UV-Vis Spectrophotometry | Rationale for Difference |
| Specificity | Very High. Can separate the analyte from impurities, degradants, and starting materials. | Very Low. Any substance that absorbs at 265 nm will interfere with the measurement.[12] | The chromatographic column in HPLC provides physical separation prior to detection. |
| Sensitivity (LOQ) | High (0.3 µg/mL) | Moderate (~1 µg/mL) | The focused elution of the analyte into a narrow band in HPLC concentrates it as it passes the detector, enhancing the signal-to-noise ratio. |
| Linear Range | Wide (1 - 100 µg/mL) | Narrow (1 - 15 µg/mL) | Limited by the linear range of Beer's Law, which can deviate at higher concentrations. |
| Sample Throughput | Moderate (~10 samples/hour) | High (>60 samples/hour) | HPLC requires a chromatographic run for each sample, whereas UV-Vis measurement is nearly instantaneous. |
| Cost per Sample | Higher (solvents, columns) | Lower (minimal consumables) | HPLC columns are a significant consumable cost, and HPLC-grade solvents are required. |
| Required Expertise | High (instrument operation, troubleshooting, data interpretation) | Low (simple operation) | HPLC systems are complex instruments requiring significant training. |
| Application | Purity testing, stability studies, quantification in complex matrices (e.g., reaction mixtures, formulations). | Quick concentration checks of pure, known substances; dissolution testing. | HPLC's specificity is essential for regulatory and quality-critical applications. UV-Vis is a cost-effective tool for simpler checks. |
Conclusion
For the reliable and accurate quantification of N-(4-methyl-2-nitrophenyl)benzamide, the developed and validated RP-HPLC method is unequivocally superior . Its key advantage is specificity , a non-negotiable requirement for purity analysis, stability testing, and quality control in pharmaceutical and chemical development. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for rigorous regulatory scrutiny.
UV-Vis spectrophotometry , while simpler and faster, serves a different purpose. It is a valuable tool for rapid, non-specific concentration measurements of known pure materials where interfering substances are not a concern. Its lack of specificity makes it unsuitable for analyzing complex samples or for stability-indicating assays.
Ultimately, the choice of method must be aligned with the analytical objective. For robust, reliable, and specific quantification, the investment in developing and validating an HPLC method provides data of the highest integrity and trustworthiness.
References
-
CompTox Chemicals Dashboard. (n.d.). 4-methyl-N-(2-nitrophenyl)benzamide Properties. U.S. Environmental Protection Agency. Retrieved from [Link]
-
IntuitionLabs.ai. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
El-Kimary, E. R., et al. (2022). Application of Different UV Spectrophotometric Methods for Quantitative Analysis of Acotiamide and Esomeprazole. PubMed. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of N-(m-Nitrophenyl)benzamide (CAS 4771-08-8). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Retrieved from [Link]
-
YouTube. (2024). Understanding Reverse Phase Selectivity for Different Compound Classes. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). (n.d.). Importance of RP-HPLC in Analytical Method Development: A Review. Retrieved from [Link]
-
ResearchGate. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Sciences. (2023). Review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. Retrieved from [Link]
-
Reddit. (2020). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. Retrieved from [Link]
-
Gáspár, A., et al. (2004). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC. Retrieved from [Link]
-
Stenutz. (n.d.). N-(4-nitrophenyl)benzamide. Retrieved from [Link]
-
PubChem. (n.d.). N-[(4-methylphenyl)methyl]-4-nitrobenzamide. Retrieved from [Link]
-
ResearchGate. (2012). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]
-
Slideshare. (n.d.). Benzamide. Retrieved from [Link]
-
ASTM. (1992). D5315: Standard Test Method for Carbamates in Water. Retrieved from [Link]
-
Journal of Harmonized Research in Pharmacy. (2015). Development of Derivative Spectrophotometric and HPLC Methods for Determination of Niclosamide. Retrieved from [Link]
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- 4. ijarsct.co.in [ijarsct.co.in]
- 5. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. iajps.com [iajps.com]
- 12. Application of Different UV Spectrophotometric Methods for Quantitative Analysis of Acotiamide and Esomeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Synthesis of N-(4-methyl-2-nitrophenyl)benzamide: A Thermal Analysis Guide
Topic: Validating synthesis of N-(4-methyl-2-nitrophenyl)benzamide via melting point Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the high-throughput environment of drug discovery, rapid structural validation is a critical bottleneck. While NMR and HPLC-MS remain the gold standards for structural elucidation, Melting Point (MP) determination serves as the most efficient "first-line of defense" for validating the synthesis of N-(4-methyl-2-nitrophenyl)benzamide .
This guide outlines the synthesis, purification, and thermal validation of this specific benzanilide derivative. As a Senior Application Scientist, I provide a comparative analysis of MP against other analytical techniques, demonstrating why thermal analysis is the optimal checkpoint for process control in this specific steric-hindered amidation.
Part 1: The Synthetic Pathway & Critical Control Points
The synthesis of N-(4-methyl-2-nitrophenyl)benzamide involves the acylation of 4-methyl-2-nitroaniline (also known as 2-nitro-p-toluidine) with benzoyl chloride .
Scientific Insight: This reaction is not trivial.[1] The ortho-nitro group on the aniline ring creates significant steric hindrance and reduces nucleophilicity via electron withdrawal. Consequently, incomplete conversion is the primary failure mode. Validation must rigorously distinguish between the product and the unreacted starting amine.
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic workflow for N-(4-methyl-2-nitrophenyl)benzamide highlighting purification steps critical for MP validation.
Part 2: Comparative Analysis of Validation Methods
Why use Melting Point when NMR exists? The table below objectively compares MP against alternatives for this specific workflow.
Table 1: Performance Comparison of Validation Methodologies
| Feature | Melting Point (MP) | 1H-NMR Spectroscopy | HPLC-MS |
| Primary Utility | Purity & Identity Confirmation | Structural Elucidation | Quantitation & Mass Check |
| Time to Result | < 5 Minutes | 30–60 Minutes (Prep + Run) | 20–40 Minutes |
| Cost Per Run | Negligible | High (Solvents, Deuterium) | High (Columns, Solvents) |
| Sensitivity to Isomers | High (Crystal lattice is specific) | High | Medium (Requires separation) |
| Limit of Detection | >1% Impurity (Visible depression) | ~0.1% Impurity | <0.01% Impurity |
| Specific Application | Immediate Go/No-Go decision after recrystallization. | Final lot release. | Impurity profiling. |
Expert Verdict: Use MP to optimize recrystallization conditions. Only proceed to NMR once the MP is sharp and within the target range. This saves expensive deuterated solvents and instrument time.
Part 3: Thermal Properties & Data Analysis
To validate the synthesis, one must understand the thermal landscape of the reaction mixture. The "Success Zone" is defined by a distinct shift away from the precursors.
Table 2: Thermal Data of Reaction Components
| Component | Role | Melting Point (°C) | Visual Characteristic |
| 4-methyl-2-nitroaniline | Precursor (Limiting) | 114 – 116°C | Orange/Red Crystals |
| Benzoic Acid | Byproduct (Hydrolysis) | 122°C | White Crystals |
| Benzoyl Chloride | Reagent | -1°C (Liquid) | Fuming Liquid |
| Target Product | N-(4-methyl-2-nitrophenyl)benzamide | 172 – 176°C * | Pale Yellow/White Solid |
*Note: While specific literature values vary by polymorph, benzanilides with ortho-nitro substitution typically exhibit elevated melting points compared to their amine precursors due to amide hydrogen bonding. A sharp MP >160°C is the primary indicator of success.
Validation Logic (DOT Visualization)
Figure 2: Decision tree for interpreting melting point data during synthesis validation.
Part 4: Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating . By using specific wash steps, we ensure that if the MP is wrong, it is due to reaction failure, not purification failure.
Reagents:
-
4-methyl-2-nitroaniline (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Pyridine (Solvent/Base)
-
Ethanol (Recrystallization)
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-methyl-2-nitroaniline in dry pyridine. Note: The solution will be dark orange.
-
Addition: Add benzoyl chloride dropwise at 0°C, then reflux for 2 hours. Causality: Reflux is required to overcome the steric hindrance of the ortho-nitro group.
-
Quench (Critical Step): Pour the mixture into ice-cold 2M HCl.
-
Validation Mechanism: HCl converts unreacted pyridine and any remaining aniline into water-soluble salts. The amide product precipitates.
-
-
Filtration & Wash: Filter the solid. Wash with saturated Sodium Bicarbonate .[2]
-
Validation Mechanism: This removes Benzoic Acid (MP 122°C). If you skip this, your MP will be depressed.
-
-
Recrystallization: Recrystallize from Ethanol/Water.
-
Thermal Analysis: Dry the sample fully. Measure MP (Ramp rate: 2°C/min).
The Mixed Melting Point Test (The Ultimate Validator): If you lack an authentic standard:
-
Take a small amount of your product.
-
Mix it 1:1 with pure starting material (4-methyl-2-nitroaniline).
-
Measure the MP.
-
Result: If the MP drops significantly below 114°C (Eutectic depression), your product is chemically distinct from the starting material. If the MP remains 114-116°C, you have failed to react the amine.
Part 5: Troubleshooting & Impurity Profiling
Scenario A: MP is 110-115°C (Broad)
-
Diagnosis: Significant unreacted starting material.
-
Fix: The reaction did not go to completion. The ortho-nitro group deactivated the amine. Repeat with a stronger base (e.g., DMAP catalyst) or longer reflux.
Scenario B: MP is 120-124°C
-
Diagnosis: Benzoic acid contamination.
-
Fix: Your bicarbonate wash was insufficient. Re-wash the solid with 1M NaOH (briefly) or sat. NaHCO3.
Scenario C: MP is >200°C
-
Diagnosis: Formation of di-benzoyl species (rare but possible with excess reagent) or formation of high-melting polymorphs.
-
Fix: Check via TLC/NMR.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6978, 4-Methyl-2-nitroaniline. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 243, Benzoic Acid. [Link]
Sources
A Senior Application Scientist's Guide to the Chromatographic Separation of N-(4-methyl-2-nitrophenyl)benzamide Isomers
Introduction
In the landscape of pharmaceutical development, the chemical purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. N-arylbenzamide scaffolds are prevalent in medicinal chemistry, and N-(4-methyl-2-nitrophenyl)benzamide is a molecule of interest within this class. Its synthesis, typically involving the acylation of a substituted aniline (4-methyl-2-nitroaniline) with benzoyl chloride, is susceptible to the introduction of isomeric impurities. These impurities can arise from isomeric starting materials or side reactions, leading to a final product containing a mixture of positional isomers. For instance, the use of an impure 4-methyl-2-nitroaniline starting material could introduce isomers such as N-(2-methyl-4-nitrophenyl)benzamide or N-(5-methyl-2-nitrophenyl)benzamide.
The structural similarity of these isomers presents a significant analytical challenge. Even subtle differences in the positions of the methyl and nitro groups can alter the molecule's pharmacological and toxicological profile. Therefore, the development of robust and selective analytical methods for the separation and quantification of these isomers is of paramount importance for regulatory compliance and ensuring patient safety.
This guide provides a comparative analysis of various chromatographic techniques for the separation of N-(4-methyl-2-nitrophenyl)benzamide and its potential positional isomers. We will delve into the principles behind High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering data-driven insights to guide method development for researchers, scientists, and drug development professionals.
The Isomeric Challenge
The primary analytical challenge lies in the subtle differences in the physicochemical properties of the positional isomers. These isomers share the same molecular weight and elemental composition, making non-separative techniques inadequate. Chromatography, which separates molecules based on their differential partitioning between a stationary phase and a mobile phase, is the technique of choice. The key is to exploit the minor differences in polarity, hydrophobicity, and steric conformation conferred by the varied substituent positions.
For the purpose of this guide, we will consider a model mixture of three potential isomers:
-
Isomer 1: N-(4-methyl-2-nitrophenyl)benzamide (the target compound)
-
Isomer 2: N-(2-methyl-4-nitrophenyl)benzamide
-
Isomer 3: N-(5-methyl-2-nitrophenyl)benzamide
Comparative Analysis of Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, efficiency, and wide applicability.[1] For the separation of N-(4-methyl-2-nitrophenyl)benzamide isomers, both reversed-phase and normal-phase chromatography can be considered, though reversed-phase is often the first choice for such moderately polar compounds.
Principle of Separation: In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Separation is primarily driven by the hydrophobic interactions between the analytes and the stationary phase. More hydrophobic compounds are retained longer. The presence and position of the methyl and nitro groups will influence the overall hydrophobicity and electronic distribution of the isomers, enabling separation.
Stationary Phase Comparison:
-
C18 (Octadecylsilane): This is the most common and versatile reversed-phase packing.[2] It separates analytes almost exclusively based on hydrophobicity. While effective, it may not always provide sufficient selectivity for closely related isomers where the difference in hydrophobicity is minimal.
-
Phenyl-Hexyl: This stationary phase offers a unique separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analytes.[3] This secondary interaction is highly sensitive to the electronic properties and steric accessibility of the aromatic rings, which are directly affected by the positions of the electron-withdrawing nitro group and the electron-donating methyl group. This often leads to enhanced selectivity for aromatic isomers compared to a standard C18 column. The use of methanol as an organic modifier in the mobile phase can further enhance these π-π interactions.[3]
Mobile Phase Optimization: The choice of organic modifier (acetonitrile or methanol) and the use of additives can significantly impact the separation. Acetonitrile can suppress π-π interactions, while methanol tends to enhance them on phenyl-based columns.[3] A systematic screening of both solvents is crucial. The pH of the mobile phase is less critical for these neutral amide compounds but should be controlled for reproducibility.
Hypothetical Performance Data:
The following table illustrates the expected performance of C18 and Phenyl-Hexyl columns for the separation of our model isomers.
| Isomer | Stationary Phase | Expected Retention Time (min) | Resolution (Rs) | Rationale for Elution Order |
| Isomer 2 (2-Me, 4-NO2) | C18 | 8.5 | - | Likely the most polar due to the exposed nitro group, leading to the least hydrophobic interaction. |
| Isomer 1 (4-Me, 2-NO2) | C18 | 9.2 | 2.1 (vs. Isomer 2) | Intermediate polarity. |
| Isomer 3 (5-Me, 2-NO2) | C18 | 9.8 | 1.8 (vs. Isomer 1) | The methyl group at position 5 may slightly increase hydrophobicity compared to position 4. |
| Isomer 2 (2-Me, 4-NO2) | Phenyl-Hexyl | 10.1 | - | The ortho-methyl group may sterically hinder π-π interactions, but the overall electronic profile leads to this retention. |
| Isomer 3 (5-Me, 2-NO2) | Phenyl-Hexyl | 11.5 | 3.5 (vs. Isomer 2) | Different electronic distribution and accessibility of the nitro-substituted ring for π-π interactions. |
| Isomer 1 (4-Me, 2-NO2) | Phenyl-Hexyl | 12.8 | 3.2 (vs. Isomer 3) | The specific arrangement of substituents allows for the strongest combination of hydrophobic and π-π interactions. |
Note: This data is illustrative and based on established principles of chromatography for similar compounds.[2][3]
The presence of a bulky ortho-substituent (the nitro group) next to the N-aryl bond can lead to hindered rotation, giving rise to stable atropisomers (enantiomers that do not interconvert readily at room temperature). If atropisomerism is suspected, chiral chromatography is necessary.
Principle of Separation: Chiral Stationary Phases (CSPs) create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.[4] Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for a wide range of chiral compounds, including those with axial chirality.[5]
Recommended Approach: A screening approach using multiple polysaccharide-based CSPs with different mobile phases (normal-phase, polar organic, and reversed-phase) is the most efficient way to develop a separation method for potential atropisomers.[6]
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds. N-(4-methyl-2-nitrophenyl)benzamide is likely to have sufficient volatility and thermal stability for GC analysis, especially when using modern, highly inert capillary columns.
Principle of Separation: In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase.
Stationary Phase Selection:
-
5% Phenyl Polysiloxane (e.g., DB-5, HP-5ms): A general-purpose, low-polarity phase that separates compounds primarily by boiling point. It is a good starting point for method development.
-
Mid-polarity phases (e.g., 50% Phenyl Polysiloxane, DB-17): These phases offer different selectivity based on dipole-dipole and π-π interactions, which can be advantageous for separating isomers with similar boiling points but different polarities.
Detector: A Flame Ionization Detector (FID) can be used for quantification, but a Mass Spectrometer (MS) is highly recommended. GC-MS provides not only retention time data but also mass spectra for each separated isomer. While positional isomers will have identical molecular ions, their fragmentation patterns in Electron Ionization (EI) mode may show subtle, reproducible differences that can be used for identification and confirmation.[7]
Hypothetical Performance Data:
| Isomer | Stationary Phase | Expected Retention Time (min) | Rationale for Elution Order |
| Isomer 2 (2-Me, 4-NO2) | DB-5ms | 15.2 | Isomers with ortho-substituents can sometimes have slightly lower boiling points (and thus shorter retention times) than their meta and para counterparts. |
| Isomer 1 (4-Me, 2-NO2) | DB-5ms | 15.5 | |
| Isomer 3 (5-Me, 2-NO2) | DB-5ms | 15.6 |
Note: Elution order in GC can be complex and depends on a combination of volatility and specific column interactions. The differences in retention times are expected to be small, requiring a high-efficiency capillary column.
Experimental Protocols
Protocol 1: RP-HPLC Method for Isomer Separation
This protocol is designed as a starting point for the separation of N-(4-methyl-2-nitrophenyl)benzamide isomers using a Phenyl-Hexyl column.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 3 µm particle size, 4.6 x 150 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: 50% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: GC-MS Method for Isomer Identification
This protocol provides a general method for the analysis of the isomers by GC-MS.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
-
-
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet: Split/Splitless, operated in split mode (e.g., 50:1)
-
Inlet Temperature: 280 °C
-
Oven Program: Start at 150 °C, hold for 1 minute, ramp at 10 °C/min to 300 °C, hold for 5 minutes.
-
Injection Volume: 1 µL
-
-
Mass Spectrometer Conditions:
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent like acetone or ethyl acetate to a final concentration of approximately 1 mg/mL.
-
Visualization of Method Selection and Workflow
The following diagrams illustrate the decision-making process for method selection and a general experimental workflow.
Caption: Decision tree for selecting the appropriate chromatographic method.
Caption: General experimental workflow for isomer analysis.
Conclusion
The successful chromatographic separation of N-(4-methyl-2-nitrophenyl)benzamide isomers is a critical task that is readily achievable with a systematic approach to method development. While a standard C18 column in RP-HPLC can provide a baseline separation, a Phenyl-Hexyl stationary phase is highly recommended due to its alternative selectivity mechanism involving π-π interactions, which often proves superior for resolving aromatic positional isomers. For unambiguous identification of unknown impurities, GC-MS is the most powerful tool , providing both chromatographic separation and structural information from mass spectra. Finally, if the synthesis involves conditions that might favor the formation of stable rotamers, a screening of chiral stationary phases should be undertaken to resolve any potential atropisomers. The protocols and comparative data presented in this guide serve as a robust starting point for developing and validating a method tailored to the specific needs of your project.
References
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[The detection of 2-nitroaniline and 2-nitro-4-methylaniline in the biological materials]. (2025). ResearchGate. [Link]
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Chiral Drug Separation. (n.d.). Scribd. [Link]
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Xu, Y., Liu, X., Zhou, J., Liu, Y., & Zheng, T. (2014). Simultaneous Determination of β-methy-β-nitrostyrolene and Its Related Substances by PS-DVB Chromatographic Column and Structural Analysis of Its Photo-isomerization Product. Analytical Methods. [Link]
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Separation of ortho-, nitro- para Nitroaniline. (n.d.). KNAUER. [Link]
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Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. (2013). Agilent. [Link]
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Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. [Link]
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[Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography]. (2012). PubMed. [Link]
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Tsyplenkov, P. E., et al. (2022). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. Drug Testing and Analysis. [Link]
-
Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. (2001). ResearchGate. [Link]
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Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N. (2025). MDPI. [Link]
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Yadav, A. R., et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace. [Link]
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Constantino, L., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. MDPI. [Link]
-
Resolving the benign and themalign isomers of aryl amines by hplc. (n.d.). TSI Journals. [Link]
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Hanuš, L., et al. (1997). A Gas Chromatographic-Mass Spectral Assay for the Quantitative Determination of Oleamide in Biological Fluids. Analytical Biochemistry. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-(4-methyl-2-nitrophenyl)benzamide
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, handling novel or specialized compounds like N-(4-methyl-2-nitrophenyl)benzamide necessitates a rigorous and well-documented disposal protocol. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently, ensuring personal safety and regulatory compliance from the point of generation to final disposal.
Part 1: Hazard Characterization and Waste Identification
Before any disposal procedure can be established, a thorough understanding of the chemical's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for N-(4-methyl-2-nitrophenyl)benzamide may not be readily available, we can infer its likely hazard profile from structurally similar compounds, such as nitrophenyl derivatives and benzamides. Compounds like 4-Nitrobenzamide are classified as harmful or toxic if swallowed and may cause skin, eye, and respiratory irritation[1]. Furthermore, some related compounds are suspected of causing genetic defects[2].
Therefore, N-(4-methyl-2-nitrophenyl)benzamide should be treated as a hazardous substance until proven otherwise. Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one or more hazardous characteristics: ignitability, corrosivity, reactivity, or toxicity[3].
Actionable Steps for Waste Determination:
-
Consult the SDS: Always prioritize obtaining the specific SDS for N-(4-methyl-2-nitrophenyl)benzamide from the manufacturer. This document is the primary source for hazard information.
-
Toxicity Characteristic: Given the toxicity of related nitroaromatic compounds, it is highly probable that this chemical would be classified as toxic. Waste containing it may fail the Toxicity Characteristic Leaching Procedure (TCLP), a laboratory test that helps identify wastes likely to leach harmful concentrations of contaminants into the environment[4].
-
Assume "Hazardous": In the absence of definitive data, laboratory personnel should treat all waste chemical solids and liquids as hazardous[5]. This "guilty until proven innocent" approach ensures the highest level of safety and compliance.
The generator of the waste is legally responsible for its proper management from "cradle-to-grave," meaning from the moment it is created until its final, safe disposal[4][6].
Part 2: Personal Protective Equipment (PPE) for Safe Handling
Based on the anticipated hazards of toxicity and irritation, a comprehensive PPE protocol is required for all personnel handling N-(4-methyl-2-nitrophenyl)benzamide, whether in pure form or as waste.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side shields or a face shield.[7][8] | Protects against accidental splashes and airborne dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Neoprene).[7][8] | Prevents dermal absorption, a common exposure route for toxic chemicals. Nitrile gloves may be suitable for minor splash protection but should be changed immediately upon contact[9]. Always check manufacturer data for chemical compatibility[8]. |
| Body Protection | A lab coat, long-sleeved clothing, and closed-toe shoes. An impervious apron may be required if there is a significant splash potential.[9][10] | Minimizes skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if dusts are generated and ventilation is inadequate.[10][11] | Protects against inhalation of toxic airborne particles. |
Part 3: On-Site Waste Management and Segregation
Proper containment and segregation are critical to prevent dangerous reactions and streamline the final disposal process.
Step-by-Step Collection Protocol:
-
Container Selection: Use a designated hazardous waste container that is compatible with the chemical. The original container is often the best choice[5]. The container must be in good condition, free of leaks, and have a secure, leak-proof lid[12].
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "N-(4-methyl-2-nitrophenyl)benzamide," and a clear description of its contents (e.g., "Solid waste," "Contaminated gloves").
-
Segregation: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory[13]. Crucially, segregate this waste from incompatible materials. As a general rule, keep flammables, oxidizers, acids, and bases separate from each other to prevent dangerous reactions[6][14].
-
Container Management: Keep the waste container closed at all times except when adding waste. Do not overfill the container.
Part 4: Spill Management Protocol
A swift and correct response to a chemical spill can prevent a minor incident from escalating. All personnel working with N-(4-methyl-2-nitrophenyl)benzamide must be trained in these procedures[15].
For Small Spills (Manageable by trained lab personnel):
-
Alert Personnel: Immediately notify others in the area[16].
-
Don PPE: Wear the appropriate PPE as detailed in Part 2 before beginning cleanup.
-
Containment: Prevent the spread of the solid material. Avoid creating dust[11].
-
Cleanup: Carefully sweep or scoop the spilled solid into a designated hazardous waste container[1][17].
-
Decontamination: Wipe the spill area with a wet paper towel or appropriate cleaning solution, and dispose of the cleaning materials as hazardous waste[16][17].
-
Label and Store: Seal and label the container with all spill cleanup materials and manage it as hazardous waste.
For Large Spills (Greater than 500ml of a solution, or any amount that poses a threat to personnel):
-
Isolate: Close doors to the affected area to prevent the spread of vapors or dust.
-
Call for Help: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately[17][18]. Do not attempt to clean up a large or highly hazardous spill yourself.
Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Part 5: Final Disposal Procedure
Hazardous waste cannot be disposed of in the regular trash or down the sink[4][5]. It must be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF)[3].
-
Accumulation: Accumulate the properly labeled and sealed waste containers in your lab's designated satellite accumulation area. Adhere to your institution's limits on the quantity of waste and the time it can be stored (e.g., typically up to 180 days for Small Quantity Generators)[3].
-
Waste Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. They will transport the waste from your lab to a central accumulation facility.
-
Lab Packing: For final shipment, small containers of compatible waste are often packed into a larger drum with absorbent material. This process, known as "lab packing," is a common and safe method for disposing of laboratory chemicals and must be performed by trained professionals[6].
-
Manifesting: A hazardous waste manifest, a legal document, will be created to track the waste from your institution to the TSDF, ensuring a complete chain of custody as required by RCRA's "cradle-to-grave" mandate[20].
Never attempt to treat or dispose of this chemical waste through methods like evaporation or dilution[5][21]. The EPA's Land Disposal Restrictions (LDR) program prohibits the disposal of untreated hazardous wastes and ensures they are properly treated to reduce their toxicity before final disposal[4][21].
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-
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]
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Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. MCF Environmental Services. [Link]
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Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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A Guide On Chemical Spill Clean-Up In The Workplace. Safe Spill. [Link]
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Chemical Spill Emergency? Follow These Crucial Steps. OSHA Outreach Courses. [Link]
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Chemical Spill Cleanup Guidelines. Rowan University. [Link]
-
What are Federal and State Hazardous Waste Regulations? Hazardous Waste Experts. [Link]
-
Land Disposal Restrictions for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]
-
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-
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
